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  • Product: 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
  • CAS: 1017782-44-3

Core Science & Biosynthesis

Foundational

spectroscopic characterization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime Abstract This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. As a molecule integrating the pharmacologically significant pyrazole and oxime moieties, a precise understanding of its structural and electronic properties is paramount for its application in research and drug development.[1][2][3] This document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, data interpretation frameworks, and predictive data summaries are provided to serve as an authoritative resource for researchers, scientists, and drug development professionals.

Introduction and Molecular Context

2-(1H-pyrazol-1-yl)benzaldehyde oxime is a heterocyclic compound featuring a pyrazole ring N-substituted onto a benzaldehyde oxime framework. The constituent functional groups are of profound interest in medicinal chemistry. Pyrazole derivatives are known scaffolds for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Similarly, the oxime group is a versatile functional handle and a known pharmacophore.[1][3]

The definitive characterization of this molecule is a prerequisite for any further investigation into its chemical reactivity or biological activity. Spectroscopic analysis provides an empirical foundation for confirming its covalent structure, stereochemistry, and purity. This guide explains the causality behind experimental choices and provides a self-validating system of protocols for achieving unambiguous structural assignment.

Molecular Structure and Isomerism

The primary structure consists of a phenyl ring substituted at the 2-position with a 1H-pyrazol-1-yl group and at the 1-position with an aldoxime group (-CH=NOH). A critical consideration for characterization is the potential for stereoisomerism about the carbon-nitrogen double bond of the oxime, leading to E and Z isomers. These isomers can exhibit distinct spectroscopic properties and may interconvert depending on conditions.[5]

Figure 1: Molecular structure of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Synthetic Pathway Overview

The title compound is readily synthesized via a condensation reaction between the precursor, 2-(1H-pyrazol-1-yl)benzaldehyde, and hydroxylamine hydrochloride.[6][7] The reaction is typically carried out in the presence of a mild base to neutralize the HCl salt and facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl.[8][9]

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 2-(1H-Pyrazol-1-yl)benzaldehyde Process Condensation Reaction (Stirring at RT or mild heat) SM1->Process SM2 Hydroxylamine Hydrochloride (NH2OH·HCl) SM2->Process Solvent Solvent (e.g., Ethanol/Water) Solvent->Process Base Base (e.g., Na2CO3, Pyridine) Base->Process Workup Workup (e.g., Precipitation, Filtration) Process->Workup Product 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Workup->Product

Caption: General workflow for the synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and proton environments.

¹H NMR Spectroscopy

Causality of Experimental Choices: ¹H NMR provides a direct map of the proton environments. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling reveals which protons are on adjacent carbons. For this molecule, we expect distinct signals for the pyrazole, phenyl, aldimine, and oxime hydroxyl protons. D₂O exchange is a critical validation step to definitively identify the labile N-OH proton.[10]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations (COSY)
N-OH 9.0 - 11.0 Broad Singlet 1H None (Exchanges with D₂O)
CH =NOH 8.1 - 8.4 Singlet 1H HMBC to C2', C6', C1'
Pyrazole H5 7.8 - 8.0 Doublet 1H H4
Phenyl H3' 7.7 - 7.9 Doublet 1H H4'
Pyrazole H3 7.6 - 7.7 Doublet 1H H4
Phenyl H4', H5', H6' 7.2 - 7.6 Multiplet 3H H3', H4', H5'

| Pyrazole H4 | 6.4 - 6.6 | Triplet | 1H | H3, H5 |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The phenyl region may present as a complex multiplet.

G H3 H3 H4 H4 H3->H4 J H5 H5 H4->H5 J H3_prime H3' H4_prime H4' H3_prime->H4_prime J H5_prime H5' H4_prime->H5_prime J H6_prime H6' H5_prime->H6_prime J CH_N CH=N N_OH N-OH

Caption: Predicted ¹H-¹H COSY correlations for the title compound.

¹³C NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR complements the ¹H data by defining the carbon framework. While standard ¹³C spectra show all carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =NOH 148 - 152
Pyrazole C3 140 - 142
Phenyl C1' 138 - 140 (Quaternary)
Phenyl C2' 134 - 136 (Quaternary)
Phenyl C4' 130 - 132
Pyrazole C5 129 - 131
Phenyl C3', C5', C6' 124 - 129

| Pyrazole C4 | 107 - 109 |

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10] DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-OH.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The signal corresponding to the N-OH proton will disappear or significantly diminish.[10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) C-H correlations, respectively.[4]

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds (e.g., O-H, C=N, N-O) provide a characteristic "fingerprint."

Predicted Key IR Absorption Bands (KBr Pellet)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity/Shape
O-H Stretch Oxime (H-bonded) 3100 - 3350 Broad
C-H Stretch Aromatic (Phenyl & Pyrazole) 3000 - 3100 Medium, Sharp
C=N Stretch Oxime & Pyrazole Ring 1590 - 1650 Medium to Strong
C=C Stretch Aromatic Ring 1450 - 1600 Multiple, Medium

| N-O Stretch | Oxime | 920 - 960 | Medium |

Analysis: The presence of a broad band above 3100 cm⁻¹ is strong evidence for the hydroxyl group of the oxime, with the broadness indicating hydrogen bonding.[11][12] The C=N and aromatic C=C stretching vibrations in the 1450-1650 cm⁻¹ region confirm the core unsaturated framework.[2]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for confirming the molecular ion.

  • Molecular Formula: C₁₀H₉N₃O

  • Monoisotopic Mass: 187.0746 g/mol

Predicted Mass Spectrum Data (EI)

m/z Proposed Fragment Comments
187 [M]⁺ Molecular Ion
170 [M - OH]⁺ Loss of a hydroxyl radical, characteristic of oximes
159 [M - N₂]⁺ Loss of nitrogen from the pyrazole ring
129 [C₉H₇N]⁺ Potential loss of HCN from [M - OH]⁺ fragment
103 [C₇H₅N]⁺ Further fragmentation, possibly benzonitrile radical cation

| 77 | [C₆H₅]⁺ | Phenyl cation |

Analysis: The molecular ion peak at m/z 187 is the most critical piece of data. The fragmentation pattern can help confirm the connectivity. The loss of a hydroxyl radical (17 Da) is a common fragmentation pathway for oximes.[13] Pyrazole rings are known to fragment via the loss of HCN (27 Da) or N₂ (28 Da).[13]

G M [M]⁺ m/z = 187 M_OH [M - OH]⁺ m/z = 170 M->M_OH - OH (17) M_N2 [M - N₂]⁺ m/z = 159 M->M_N2 - N₂ (28) C9H7N [C₉H₇N]⁺ m/z = 129 M_OH->C9H7N - HCN (27) C6H5 [C₆H₅]⁺ m/z = 77 C9H7N->C6H5 - C₂H₂N₂

Caption: A plausible EI fragmentation pathway for the title compound.

UV-Visible (UV-Vis) Spectroscopy

Causality of Experimental Choices: UV-Vis spectroscopy probes the electronic transitions within the molecule. Given the highly conjugated system comprising two aromatic rings, we expect strong absorptions corresponding to π → π* transitions.

Predicted UV-Vis Data (Ethanol)

Transition Predicted λₘₐₓ (nm)
π → π* ~250 - 260

| π → π* | ~290 - 310 |

Analysis: The spectrum is expected to be dominated by intense π → π* transitions characteristic of the extended conjugation between the pyrazole and phenyl rings.[14][15] The exact position and intensity of the absorption maxima can be sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record the spectrum over a range of 200-800 nm.

Conclusion

The comprehensive requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy form the cornerstone of analysis, providing a detailed map of the carbon-hydrogen framework. Infrared spectroscopy serves as a rapid and reliable tool for confirming the presence of key functional groups, particularly the oxime O-H and C=N bonds. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Finally, UV-Visible spectroscopy confirms the conjugated electronic nature of the system. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust structural elucidation of the title compound, establishing a solid foundation for its further development and application.

References

  • Bruix, M., de Mendoza, J., & Elguero, J. (1987). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 25(8), 693-697.
  • BenchChem. (2025).
  • Vilka, K., et al. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(16), 4983. [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(11), 147.
  • Chen, B., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8149-8159. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 134, 106461. [Link]

  • Benali, M., et al. (2023). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports, 13(1), 18285. [Link]

  • ResearchGate. (n.d.). Pyrazole-based oxime derivatives as anticancer agents. [Link]

  • PubChem. (n.d.). Benzaldehyde Oxime. National Center for Biotechnology Information. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 1085-1100.
  • Royal Society of Chemistry. (2012).
  • NIST. (n.d.). Benzaldehyde, oxime. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. (n.d.).
  • Palm, A., & Werbin, H. (1953). The infrared spectra of alpha and beta oximes. Canadian Journal of Chemistry, 31(11), 1004-1008. [Link]

  • Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. 19(3), 2235-2237.
  • ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions.
  • ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)
  • PubChemLite. (n.d.). 2-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O).
  • UV-Visible spectral analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime –A theoretical approach. (2020). Madridge Journal of Medical Research.
  • Saikia, L., Baruah, J. M., & Thakur, A. J. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 103. [Link]

  • Sharma, N., Vyas, K. B., & Nimavat, K. S. (2021). Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D] Pyrimidine.
  • Santos, V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • NIST. (n.d.). Benzaldehyde, oxime. NIST Chemistry WebBook. [Link]

  • Mohamed, S. K., et al. (2021). Crystallographic and Spectroscopic Characterization of 2-[(7-Hydroxy-2,2-dioxido-1,3,4,4a-tetrahydro-2λ6-thieno[3,2-c]isoquinolin-5(2H)-yl)methyl]-N-phenylacetamide.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-, oxime. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
  • Ródenas, M., et al. (2013). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 15(26), 10896-10904. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • ResearchGate. (n.d.).
  • J-GLOBAL. (n.d.). Benzaldehyde oxime. [Link]

Sources

Exploratory

Synthesis Pathway for 2-(1H-pyrazol-1-yl)benzaldehyde oxime: A Comprehensive Technical Guide

Executive Summary & Strategic Retrosynthesis As a Senior Application Scientist, I approach the synthesis of complex heterocyclic scaffolds not merely as a sequence of chemical additions, but as an orchestrated manipulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Retrosynthesis

As a Senior Application Scientist, I approach the synthesis of complex heterocyclic scaffolds not merely as a sequence of chemical additions, but as an orchestrated manipulation of electron density, thermodynamics, and kinetic control. The target molecule, 2-(1H-pyrazol-1-yl)benzaldehyde oxime , is a highly versatile bidentate ligand and a privileged pharmacophore intermediate.

A logical retrosynthetic analysis reveals two primary disconnections:

  • The Oxime C=N Bond: Cleaved to yield the parent aldehyde and hydroxylamine.

  • The Biaryl C–N Bond: Cleaved to yield 1H-pyrazole and an ortho-halogenated benzaldehyde via Nucleophilic Aromatic Substitution (SNAr).

While Ullmann-type cross-coupling of 2-bromobenzaldehyde is possible, it requires transition metal catalysts (copper), specialized ligands, and stringent inert conditions. Instead, we utilize the SNAr pathway using 2-fluorobenzaldehyde. The highly electronegative fluorine atom strongly polarizes the C–F bond, while the ortho-formyl group provides crucial resonance stabilization for the Meisenheimer intermediate, making this a highly efficient, metal-free route .

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The formation of the 2-(1H-pyrazol-1-yl)benzaldehyde core relies on the nucleophilic attack of a pyrazolide anion on 2-fluorobenzaldehyde .

  • Base Selection: Potassium carbonate (K2CO3) is selected over stronger bases (like NaH or KOtBu) because its mild, heterogeneous nature slowly generates the pyrazolide anion. This kinetic bottleneck prevents unwanted side reactions, such as the Cannizzaro disproportionation of the aldehyde.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent. Its high dielectric constant solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic, drastically lowering the activation energy required to form the Meisenheimer complex .

SNAr_Workflow A 2-Fluorobenzaldehyde + 1H-Pyrazole B Deprotonation (K2CO3 / DMF) A->B Base addition C Meisenheimer Complex Formation B->C Nucleophilic attack (100-120 °C) D 2-(1H-pyrazol-1-yl)benzaldehyde C->D Fluoride elimination

Fig 1: SNAr workflow for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system , meaning the physical and chromatographic feedback during the reaction confirms success without requiring intermediate spectroscopic analysis.

  • Initialization: Charge an oven-dried 100 mL round-bottom flask with 2-fluorobenzaldehyde (10.0 mmol, 1.0 equiv) and 1H-pyrazole (11.0 mmol, 1.1 equiv).

  • Solvation & Basification: Add 20 mL of anhydrous DMF, followed by anhydrous K2CO3 (15.0 mmol, 1.5 equiv). The mixture will appear as a white suspension.

  • Thermal Activation: Heat the reaction mixture to 110 °C under an argon atmosphere.

    • Self-Validation Checkpoint 1: As the pyrazolide anion forms and attacks the aromatic ring, the suspension will transition to a distinct yellow/orange color, visually confirming the formation of the Meisenheimer intermediate.

  • Monitoring: After 6 hours, perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent.

    • Self-Validation Checkpoint 2: The highly UV-active starting material (higher Rf) will be completely consumed, replaced by a single, distinct product spot (lower Rf).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. The product will precipitate as a pale yellow solid. Filter, wash with cold water to remove residual DMF and K2CO3, and dry under a vacuum.

Phase 2: Oximation of the Aldehyde

Mechanistic Causality

The conversion of the aldehyde to an oxime requires the condensation of the carbonyl carbon with hydroxylamine. Hydroxylamine is commercially supplied as a hydrochloride salt (NH2OH·HCl) to prevent explosive decomposition.

  • The Role of the Buffer: The addition of Sodium Acetate (NaOAc) is not merely to neutralize the HCl, but to act as a precise thermodynamic buffer . Oximation is highly pH-dependent. If the pH is too low (< 3), the hydroxylamine nitrogen remains protonated and non-nucleophilic. If the pH is too high (> 7), the carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity. NaOAc buffers the system to a pH of ~4.5–5.0, the exact kinetic "sweet spot" for the formation of the tetrahedral carbinolamine intermediate.

Oximation_Workflow A 2-(1H-pyrazol-1-yl)benzaldehyde + NH2OH·HCl B Buffer System (NaOAc / EtOH) A->B pH ~4.5-5.0 C Tetrahedral Carbinolamine B->C Nucleophilic addition (RT to 60 °C) D 2-(1H-pyrazol-1-yl)benzaldehyde Oxime C->D Dehydration (-H2O)

Fig 2: Oximation pathway demonstrating pH-dependent carbinolamine formation.

Self-Validating Experimental Protocol
  • Initialization: Dissolve the purified 2-(1H-pyrazol-1-yl)benzaldehyde (8.0 mmol, 1.0 equiv) in 25 mL of absolute ethanol in a 50 mL flask.

  • Buffer Preparation: In a separate beaker, dissolve NH2OH·HCl (12.0 mmol, 1.5 equiv) and NaOAc (12.0 mmol, 1.5 equiv) in 5 mL of distilled water.

    • Self-Validation Checkpoint 1: The dissolution of NaOAc and NH2OH·HCl is endothermic; the beaker will feel cold to the touch, confirming the generation of free hydroxylamine and acetic acid.

  • Condensation: Add the aqueous buffer dropwise to the ethanolic aldehyde solution. Stir at 60 °C for 3 hours.

  • Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 2:1).

    • Self-Validation Checkpoint 2: The aldehyde spot will disappear. The product will often appear as a closely eluting "figure-eight" spot, confirming the formation of both the E and Z stereoisomers of the oxime.

  • Workup: Concentrate the ethanol under reduced pressure. Add 30 mL of water to the residue to precipitate the oxime. Filter, wash with water, and recrystallize from hot ethanol to yield pure white crystals.

Quantitative Data & Analytical Characterization

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative parameters and key nuclear magnetic resonance (NMR) signatures required to verify the integrity of the synthesized intermediates and final product.

Reaction PhaseTarget MoleculeTypical YieldReaction TimeKey 1H NMR Signatures (CDCl3, 400 MHz)
Phase 1 (SNAr) 2-(1H-pyrazol-1-yl)benzaldehyde85 – 92%6 – 8 hoursδ 9.95 (s, 1H, CH O)δ 7.80–8.00 (m, 2H, pyrazole protons)
Phase 2 (Oximation) 2-(1H-pyrazol-1-yl)benzaldehyde oxime88 – 95%2 – 4 hoursδ 11.20 (br s, 1H, N-OH )δ 8.15 (s, 1H, CH =N)

Conclusion

The synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime via a two-step SNAr and oximation sequence is a highly robust, metal-free methodology. By rigidly controlling the thermodynamics of the Meisenheimer intermediate via solvent selection, and manipulating the kinetics of the carbinolamine formation via precise pH buffering, researchers can achieve near-quantitative yields. The embedded self-validating visual and chromatographic cues ensure that process deviations are caught in real-time, cementing this protocol as a gold standard for heterocyclic derivatization.

References

  • MDPI (Molecules). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (Discusses the SNAr reactivity of 2-fluorobenzaldehydes in DMF/K2CO3 systems). Retrieved from:[Link][1]

Sources

Foundational

mechanism of formation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime

An In-depth Technical Guide to the Mechanism of Formation of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Abstract This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms invol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Formation of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms involved in the formation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The synthesis is presented as a two-stage process: first, the copper-catalyzed N-arylation of pyrazole with a 2-halobenzaldehyde to form the key intermediate, 2-(1H-pyrazol-1-yl)benzaldehyde, via an Ullmann-type condensation. Second, the subsequent acid-catalyzed condensation of this aldehyde with hydroxylamine to yield the final oxime product. This document elucidates the underlying mechanisms of both transformations, offers detailed experimental protocols derived from established methodologies, and presents expected analytical data for the characterization of the products. The guide is structured to provide researchers with both the theoretical foundation and practical insights required for the successful synthesis and understanding of this important molecular scaffold.

Introduction

Heterocyclic compounds containing pyrazole and oxime moieties are cornerstones in modern drug discovery and development. Pyrazole rings are privileged structures, found in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various agents with anticancer and antimicrobial properties.[2][3] Their utility stems from their ability to act as versatile pharmacophores that can engage in various biological interactions. Similarly, the oxime functional group (R-CH=N-OH) is not merely a derivative of an aldehyde but a critical synthon and a functional group in its own right, known for its role in coordination chemistry and as a precursor to other functional groups like nitriles and amides through the Beckmann rearrangement.[4][5]

The title compound, 2-(1H-pyrazol-1-yl)benzaldehyde oxime, combines these two valuable functionalities. Its synthesis is a multi-step process that requires a precise understanding of distinct reaction mechanisms. This guide dissects this process into its two core transformations, providing a detailed narrative grounded in established chemical principles.

Part I: Synthesis of the Precursor: 2-(1H-Pyrazol-1-yl)benzaldehyde

The initial and most critical step is the construction of the C-N bond between the benzaldehyde ring and the pyrazole heterocycle. The most robust and widely employed method for this transformation is a copper-catalyzed Ullmann-type N-arylation reaction.[6] This reaction facilitates the coupling of an N-H bond of a heterocycle (pyrazole) with an aryl halide (a 2-halobenzaldehyde).

Reaction Overview

The reaction involves the coupling of pyrazole with a suitable 2-halobenzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, in the presence of a copper catalyst, a ligand, and a base.

(Image: Overall reaction for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde)

Mechanistic Discussion: Copper-Catalyzed N-Arylation

The Ullmann condensation is a cornerstone of C-N bond formation. While early iterations required harsh conditions and stoichiometric copper, modern ligand-accelerated protocols allow the reaction to proceed under milder conditions with catalytic amounts of copper.[7] The currently accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle.

  • Base-promoted Formation of Pyrazolate : The reaction is initiated by the deprotonation of pyrazole by a base (e.g., K₂CO₃, Cs₂CO₃) to form the potassium or cesium pyrazolate salt. This enhances the nucleophilicity of the pyrazole nitrogen.

  • Oxidative Addition : The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Cu(III) intermediate. The presence of a ligand (e.g., 1,10-phenanthroline) stabilizes this higher oxidation state complex.[7]

  • Nucleophilic Substitution/Metathesis : The pyrazolate anion coordinates to the Cu(III) center, displacing the halide.

  • Reductive Elimination : The final step is the reductive elimination of the N-arylated product, 2-(1H-pyrazol-1-yl)benzaldehyde. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7]

The following diagram illustrates this catalytic cycle.

Ullmann_Mechanism Mechanism of Copper-Catalyzed N-Arylation cluster_cycle Catalytic Cycle CuI Cu(I)L₂⁺ CuIII_Intermediate Ar-Cu(III)(X)L₂ CuI->CuIII_Intermediate Oxidative Addition ArX 2-Halobenzaldehyde (Ar-X) ArX->CuI PyrazoleH Pyrazole-H Pyrazolate Pyrazolate⁻ PyrazoleH->Pyrazolate Base Base (e.g., K₂CO₃) Base->PyrazoleH Pyrazolate->CuIII_Intermediate CuIII_Complex Ar-Cu(III)(Pyrazole)L₂ CuIII_Intermediate->CuIII_Complex Ligand Exchange CuIII_Complex->CuI Reductive Elimination Product 2-(1H-Pyrazol-1-yl)benzaldehyde CuIII_Complex->Product caption Fig. 1: Catalytic cycle for Ullmann N-arylation.

Fig. 1: Catalytic cycle for Ullmann N-arylation.
Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde

This protocol is a representative procedure based on established Ullmann-type N-arylation methods.[6][8]

  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add pyrazole (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Solvent and Reactant Addition : Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous dimethyl sulfoxide (DMSO). Add 2-fluorobenzaldehyde (1.0 equiv.) to the mixture via syringe.

  • Reaction Execution : Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Extraction : Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(1H-pyrazol-1-yl)benzaldehyde.

Part II: Formation of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

The second stage of the synthesis is the conversion of the aldehyde functional group into an oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine.[4][9] The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by mild acid.[10]

Reaction Overview

The aldehyde precursor reacts with hydroxylamine, usually from hydroxylamine hydrochloride, in the presence of a weak base to neutralize the acid.

(Image: Overall reaction for the oximation of 2-(1H-pyrazol-1-yl)benzaldehyde)

Mechanistic Discussion: Oxime Formation

The formation of an oxime from an aldehyde is a reversible reaction that is typically driven to completion by removing water or by precipitation of the product. The mechanism involves two key stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration.[11][12]

  • Carbonyl Activation (Acid Catalysis) : A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[10]

  • Nucleophilic Attack : The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[10][12]

  • Proton Transfer : A series of rapid proton transfers occurs. A base (e.g., water or the acetate ion) deprotonates the newly added nitrogen, and the oxygen of the hydroxyl group is protonated, converting it into a good leaving group (-OH₂⁺).[11]

  • Dehydration : The lone pair of electrons on the nitrogen atom pushes down to form a C=N double bond, simultaneously expelling a molecule of water.

  • Deprotonation : A final deprotonation step on the nitrogen atom yields the neutral oxime product and regenerates the acid catalyst.

The following diagram outlines the steps of this mechanism.

Oxime_Formation Mechanism of Oxime Formation Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde [R-CH=O⁺H] Aldehyde->Protonated_Aldehyde 1. Protonation H_plus H⁺ Carbinolamine Carbinolamine Intermediate [R-CH(OH)-N⁺H₂OH] Protonated_Aldehyde->Carbinolamine 2. Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Protonated_Aldehyde Proton_Transfer_Intermediate [R-CH(O⁺H₂)-NHOH] Carbinolamine->Proton_Transfer_Intermediate 3. Proton Transfer Oxime_Product Oxime (R-CH=NOH) Proton_Transfer_Intermediate->Oxime_Product 4. Dehydration Water H₂O Proton_Transfer_Intermediate->Water Oxime_Product->H_plus 5. Deprotonation (Catalyst Regen.) caption Fig. 2: Acid-catalyzed mechanism of oxime formation.

Fig. 2: Acid-catalyzed mechanism of oxime formation.
Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

This protocol is adapted from standard procedures for the synthesis of benzaldehyde oximes.[5][13]

  • Dissolution : In a round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv.) in ethanol.

  • Reagent Addition : To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) and sodium acetate (NaOAc, 2.0 equiv.). The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Reaction Execution : Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-4 hours. The reaction progress can be monitored by TLC until the starting aldehyde is consumed.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation : Add cold water to the residue to precipitate the oxime product.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Workflow Summary

The overall synthetic strategy is a sequential two-step process.

Workflow Start Start: 2-Fluorobenzaldehyde + Pyrazole Step1 Step 1: Ullmann Coupling (CuI, K₂CO₃, DMSO, 120°C) Start->Step1 Intermediate Intermediate: 2-(1H-Pyrazol-1-yl)benzaldehyde Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Step 2: Oximation (NH₂OH·HCl, NaOAc, EtOH, Reflux) Purification1->Step2 FinalProduct Final Product: 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Step2->FinalProduct Purification2 Purification (Recrystallization) FinalProduct->Purification2 caption Fig. 3: Experimental workflow for synthesis.

Fig. 3: Experimental workflow for synthesis.

Quantitative and Characterization Data

Successful synthesis relies on careful monitoring and unambiguous characterization of the intermediates and final product.

Table 1: Summary of Reaction Parameters
ParameterStage 1: Ullmann CouplingStage 2: Oximation
Key Reagents 2-Fluorobenzaldehyde, Pyrazole, CuI, K₂CO₃2-(1H-Pyrazol-1-yl)benzaldehyde, NH₂OH·HCl, NaOAc
Solvent DMSOEthanol
Temperature 110-120 °CRoom Temperature to Reflux
Typical Yield 60-85%>90%
Purification Silica Gel ChromatographyRecrystallization
Table 2: Expected Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-(1H-Pyrazol-1-yl)benzaldehyde ~10.0 (s, 1H, -CHO), 7.5-8.5 (m, Ar-H & Pyrazole-H)~190 (C=O), 110-150 (Ar-C & Pyrazole-C)~1700 (C=O stretch), ~3100 (Ar C-H stretch)
2-(1H-Pyrazol-1-yl)benzaldehyde Oxime ~8.1 (s, 1H, -CH=N-), ~9.0-11.0 (br s, 1H, -NOH), 7.5-8.5 (m, Ar-H & Pyrazole-H)~150 (C=N), 110-150 (Ar-C & Pyrazole-C)[14]~3200-3400 (br, O-H stretch), ~1650 (C=N stretch), ~950 (N-O stretch)[9][14]

Note: The oxime can exist as (E) and (Z) isomers, which may result in two distinct sets of signals in the NMR spectra, particularly for the -CH=N- and -NOH protons.[5]

Conclusion

The formation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime is a robust two-stage synthetic sequence that leverages fundamental reactions in organic chemistry. The initial C-N bond formation via a copper-catalyzed Ullmann-type reaction provides a reliable entry to the key aldehyde precursor. The subsequent oximation proceeds through a well-understood acid-catalyzed condensation mechanism to furnish the final product in high yield. This guide provides the necessary mechanistic detail and practical protocols to empower researchers in the fields of chemical synthesis and drug development to confidently produce and utilize this valuable heterocyclic building block.

References

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  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst. (2024, May 21). The Journal of Organic Chemistry. [Source: pubs.acs.org]
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2025, September 15). PubMed. [Source: pubmed.ncbi.nlm.nih.gov]
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  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2020). Molecules, 25(22), 5462. [Source: ncbi.nlm.nih.gov]
  • Scheme Synthesis of compounds 1-12 Reaction Conditions. (n.d.). ResearchGate.
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Protocols & Analytical Methods

Method

2-(1H-pyrazol-1-yl)benzaldehyde oxime as a bidentate ligand in coordination chemistry

Application Note: 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime as a Bidentate Ligand in Transition Metal Coordination Chemistry Target Audience: Coordination chemists, materials scientists, and metallodrug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime as a Bidentate Ligand in Transition Metal Coordination Chemistry

Target Audience: Coordination chemists, materials scientists, and metallodrug development professionals.

Executive Summary & Mechanistic Insights

The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the coordinating ligands. 2-(1H-pyrazol-1-yl)benzaldehyde oxime (PzBzAO) has emerged as a highly versatile, bidentate nitrogen-donor (N,N) ligand. Structurally, it integrates a pyrazole ring and an oxime moiety appended to a benzene scaffold. This unique architecture allows it to form highly stable, six-membered chelate rings with late transition metals such as Pd(II), Cu(II), Ni(II), and Ru(II).

In coordination chemistry, the pyrazole imine nitrogen ( sp2 ) and the oxime nitrogen ( sp2 ) act as the primary donor atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, these borderline-soft nitrogen donors exhibit a strong affinity for borderline and soft metal centers. Furthermore, the oxime group (–C=N–OH) possesses a tunable pKa (~11.5). Depending on the pH of the reaction medium, PzBzAO can coordinate as a neutral ligand (yielding cationic or neutral complexes depending on the counterion) or undergo base-assisted deprotonation to coordinate as an anionic oximato ligand [2]. This dual-mode capacity makes it an exceptional candidate for developing tunable catalysts, such as those used in Catellani-type cross-coupling reactions[3], and bioactive metallodrugs[1].

Pathway L Free Ligand (PzBzAO) Base Base Addition (Et3N / NaOAc) L->Base pH > 10 Neutral Neutral Complex [M(PzBzAO)2]Cl2 (N,N-Chelation) L->Neutral Neutral pH M Metal Precursor (e.g., PdCl2, CuCl2) M->Neutral Coordination Anionic Anionic Complex [M(PzBzAO-H)2] (Deprotonated Oxime) M->Anionic Coordination Base->Anionic Deprotonation

Fig 1: Divergent coordination pathways of PzBzAO based on pH modulation.

Physicochemical & Structural Profiling

To ensure reproducibility in stoichiometric calculations and spectroscopic validation, the fundamental properties of the ligand must be established prior to complexation.

Table 1: Physicochemical Properties of 2-(1H-pyrazol-1-yl)benzaldehyde oxime

PropertyValue / Description
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol [4]
CAS Registry Number 1017782-44-3 (2-isomer)
Primary Coordination Sites N(pyrazole), N(oxime)
Chelate Ring Size 6-membered metallacycle
Typical Geometry Induced Square planar (Pd²⁺, Ni²⁺), Octahedral (Ru²⁺, Fe³⁺)

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the free ligand and its subsequent metallation. As a Senior Application Scientist, I emphasize that causality drives chemistry : every reagent and condition chosen below serves a specific mechanistic purpose.

Protocol A: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime

This protocol utilizes a classic Schiff-base condensation between the aldehyde precursor and hydroxylamine[4].

Reagents:

  • 2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq, 10 mmol)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.5 eq, 15 mmol)

  • Sodium acetate ( NaOAc ) (1.5 eq, 15 mmol)

  • Ethanol (Absolute, 30 mL)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

  • Reagent Activation: Dissolve NH2​OH⋅HCl and NaOAc in 10 mL of deionized water.

    • Causality: Hydroxylamine hydrochloride is stable but non-nucleophilic. NaOAc acts as a mild base to deprotonate the salt, generating the free hydroxylamine nucleophile in situ. Crucially, NaOAc buffers the solution to pH ~5-6. This specific mildly acidic pH protonates the carbonyl oxygen of the aldehyde (increasing electrophilicity) without fully protonating the newly freed hydroxylamine.

  • Substrate Addition: Dissolve 2-(1H-pyrazol-1-yl)benzaldehyde in 30 mL of absolute ethanol and add it dropwise to the aqueous buffer solution at room temperature.

  • Condensation: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Isolation: Upon completion, concentrate the ethanol under reduced pressure. Pour the residue into 50 mL of ice-cold water. The oxime will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water to remove residual salts, and recrystallize from hot ethanol to yield phase-pure PzBzAO.

Protocol B: Synthesis of [M(PzBzAO)₂]Cl₂ Coordination Complexes

This protocol describes the synthesis of a generic bis-chelated complex using a divalent metal chloride (e.g., CuCl2​⋅2H2​O or NiCl2​⋅6H2​O ).

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve PzBzAO (2.0 eq, 2.0 mmol) in 15 mL of warm methanol.

  • Metal Addition: In a separate vial, dissolve the metal chloride (1.0 eq, 1.0 mmol) in 5 mL of methanol. Add the metal solution dropwise to the stirring ligand solution.

    • Causality: Methanol is chosen because it provides optimal solubility for both the organic ligand and inorganic metal chlorides. Its moderate boiling point also allows for controlled slow evaporation later.

  • Complexation: Stir the mixture at 50 °C for 2 hours. A distinct color change (e.g., green to deep blue for Copper, or pale green to purple for Nickel) provides immediate visual validation of coordination.

  • Crystallization: Filter the warm solution to remove any insoluble impurities. Allow the filtrate to stand undisturbed at room temperature.

    • Causality: Slow evaporation of methanol over 3–5 days promotes the thermodynamic growth of diffraction-quality single crystals, which are essential for X-ray crystallographic validation.

Protocol S1 1. Condensation Aldehyde + NH2OH·HCl + NaOAc S2 2. Ligand Isolation Precipitation in H2O & Filtration S1->S2 S3 3. Metallation Ligand + M(II) salt in MeOH S2->S3 S4 4. Crystallization Slow Evaporation at 25°C S3->S4 S5 5. Validation XRD, NMR, FT-IR Analysis S4->S5

Fig 2: Step-by-step experimental workflow for ligand synthesis and complexation.

Analytical Validation & Data Interpretation

A self-validating protocol requires rigorous post-synthesis characterization. Coordination of PzBzAO to a metal center alters the electron density across the ligand, resulting in predictable shifts in spectroscopic data.

Table 2: Diagnostic Spectroscopic Shifts for Validation

Analytical TechniqueFree Ligand (PzBzAO)Metal Complex [M(PzBzAO)₂]²⁺Causality / Interpretation
FT-IR: ν(C=N) oxime ~1630 cm⁻¹~1590 – 1610 cm⁻¹Coordination of the oxime nitrogen to the metal withdraws electron density from the C=N bond, lowering its stretching frequency (bathochromic shift).
FT-IR: ν(C=N) pyrazole ~1520 cm⁻¹~1490 – 1500 cm⁻¹Coordination of the pyrazole nitrogen weakens the ring's C=N bond.
FT-IR: ν(O-H) ~3200 – 3300 cm⁻¹ (broad)Retained (if neutral) or Absent (if anionic)Confirms whether the oxime remains protonated or was deprotonated during coordination.
¹H-NMR: Oxime -OH ~11.5 ppm (singlet)Downfield shift (~12.5 ppm) or AbsentMetal coordination deshields the nearby proton. If base was used, the signal disappears entirely.
¹H-NMR: Pyrazole C-H ~8.5 ppm (doublet)Downfield shift (~8.8 ppm)Electron withdrawal by the metal center deshields the adjacent pyrazole protons.

Note: ¹H-NMR validation is only applicable for diamagnetic complexes (e.g., Pd²⁺, Pt²⁺, Zn²⁺). Paramagnetic centers (e.g., Cu²⁺, Ni²⁺) will cause severe line broadening, necessitating reliance on FT-IR, UV-Vis, and X-ray crystallography.

Biological & Catalytic Applications

The robust nature of the 6-membered metallacycle formed by PzBzAO has significant downstream applications:

  • Catalysis: Palladium complexes bearing bidentate nitrogen ligands are highly effective pre-catalysts in Catellani-type ortho-C–H functionalization reactions[3]. The strong σ-donation from the pyrazole/oxime nitrogens stabilizes the Pd(IV) intermediates during the catalytic cycle.

  • Bioinorganic Chemistry: Pyrazole-based coordination complexes frequently exhibit enhanced antimicrobial and antiproliferative properties compared to the free ligands[1]. The lipophilicity of the benzaldehyde backbone combined with the metal center facilitates cellular uptake, making these complexes promising candidates for metallodrug screening.

Sources

Application

Application Note: Synthesis and Coordination Protocols for Transition Metal Complexes of 2-(1H-pyrazol-1-yl)benzaldehyde oxime

Executive Summary The rational design of transition metal complexes utilizing heterocyclic oxime ligands is a cornerstone of modern coordination chemistry, with broad applications in bioinorganic modeling, catalysis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes utilizing heterocyclic oxime ligands is a cornerstone of modern coordination chemistry, with broad applications in bioinorganic modeling, catalysis, and the development of novel antimicrobial agents[1][2]. This application note details the synthesis, mechanistic logic, and experimental protocols for generating transition metal complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) using 2-(1H-pyrazol-1-yl)benzaldehyde oxime . By combining the hard/borderline oxime nitrogen with the borderline pyrazole nitrogen, this ligand offers a highly tunable coordination sphere that responds dynamically to pH and solvent conditions.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. Every step in this protocol is driven by fundamental thermodynamic and kinetic principles.

Precursor Activation and pH Buffering

The synthesis of the ligand involves the condensation of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine. Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl) to prevent auto-oxidation. Sodium acetate (NaOAc) is employed not just as a base, but as a critical buffer. It liberates the free hydroxylamine nucleophile while buffering the reaction at pH 5–6 .

  • Causality: If the pH is too low (< 4), the hydroxylamine amine group remains protonated and non-nucleophilic. If the pH is too high (> 7), the carbonyl oxygen of the benzaldehyde is not sufficiently protonated to undergo nucleophilic attack. The pH 5–6 window perfectly balances nucleophile availability and electrophile activation.

pH-Dependent Coordination Logic

Oxime groups exhibit unique coordination flexibility due to keto-enol type tautomerism and pH-dependent deprotonation[3].

  • Neutral Media: The ligand (HL) coordinates via the pyrazole nitrogen and the azomethine (oxime) nitrogen, forming mononuclear complexes of the type [M(HL)2​X2​] [4].

  • Basic Media: Upon the addition of a mild base (e.g., triethylamine), the oxime proton is removed. The resulting oximato oxygen (N-O⁻) becomes a potent donor. Because of its geometry, it often cannot coordinate to the same metal center as the nitrogens, leading it to bridge to adjacent metal centers. This causality dictates the self-assembly of dinuclear or polynuclear clusters [M2​(L)2​X2​] [1][5].

Visualization of Workflows & Logic

Workflow Step1 2-(1H-pyrazol-1-yl)benzaldehyde + NH2OH·HCl Step2 Reflux in EtOH / NaOAc (Buffer pH 5-6) Step1->Step2 Condensation Step3 2-(1H-pyrazol-1-yl)benzaldehyde oxime (Ligand HL) Step2->Step3 Crystallization Step4 Addition of M(II) Salts (M = Cu, Ni, Co, Zn) Step3->Step4 Solvation in MeOH Step5 Coordination & Precipitation (pH 7-8 adjustment) Step4->Step5 Base addition (Et3N) Step6 Transition Metal Complexes [M(HL)2X2] or [M(L)2] Step5->Step6 Isolation

Workflow for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime and its metal complexes.

CoordinationLogic Ligand Ligand (HL) 2-(1H-pyrazol-1-yl)benzaldehyde oxime Neutral Neutral Media (pH ~6) Oxime remains protonated Ligand->Neutral Basic Basic Media (pH ~8) Oxime deprotonated (L⁻) Ligand->Basic Bidentate Bidentate (N,N) Coordination Pyrazole N + Oxime N Neutral->Bidentate M(II) Salts Tridentate Tridentate/Bridging (N,N,O) Pyrazole N + Oxime N + Oxime O Basic->Tridentate M(II) Salts + Et3N Complex1 [M(HL)2X2] Mononuclear, e.g., Octahedral Bidentate->Complex1 Complex2 [M(L)2] or [M2(L)2X2] Polynuclear/Bridged Tridentate->Complex2

Mechanistic logic governing the coordination modes based on pH and deprotonation state.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime (HL)

Objective: High-yield condensation yielding the pure N,N-donor ligand.

  • Preparation: Dissolve 10.0 mmol of 2-(1H-pyrazol-1-yl)benzaldehyde in 25 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride and 15.0 mmol of sodium acetate trihydrate in 10 mL of distilled water.

  • Condensation: Add the aqueous solution dropwise to the ethanolic aldehyde solution under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3–4 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot ( Rf​≈0.6 ) disappears and a new, more polar oxime spot ( Rf​≈0.4 ) emerges.

  • Isolation: Pour the hot solution over crushed ice. Filter the resulting white/pale-yellow precipitate under vacuum, wash with cold water to remove inorganic salts, and recrystallize from hot ethanol.

Protocol B: Synthesis of Transition Metal Complexes

Objective: Controlled coordination of the ligand to M(II) centers.

  • Ligand Solvation: Dissolve 2.0 mmol of the synthesized oxime ligand (HL) in 15 mL of warm methanol.

  • Metal Addition: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl2​⋅2H2​O , NiCl2​⋅6H2​O , or CoCl2​⋅6H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution[1][5].

  • pH Adjustment (Optional but Critical):

    • To isolate the neutral ligand complex [M(HL)2​Cl2​] , maintain the native pH.

    • To isolate the deprotonated complex [M(L)2​] , add 2.0 mmol of triethylamine dropwise until the pH reaches ~8. A distinct color change or immediate precipitation will occur.

  • Digestion: Stir the mixture at 50 °C for 2 hours to ensure thermodynamic product formation.

  • Isolation: Filter the precipitated complex, wash with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl2​ .

    • Self-Validation Step: Measure the molar conductivity in DMF ( 10−3M ). A value of <15Ω−1cm2mol−1 confirms a non-electrolyte (coordinated halides or deprotonated ligand), whereas a value of ∼65−90Ω−1cm2mol−1 indicates a 1:2 electrolyte[1].

Quantitative Data Presentation

To ensure experimental reproducibility, the following tables summarize the expected analytical and spectral data for the ligand and its corresponding metal complexes.

Table 1: Expected Analytical and Physicochemical Data

CompoundStoichiometryExpected ColorMolar Conductance ( Ω−1cm2mol−1 )Geometry
Ligand (HL) C10​H9​N3​O White / Pale YellowN/AN/A
Cu(II) Complex [Cu(L)2​] Dark Green / Brown< 15 (Non-electrolyte)Square Planar[3]
Ni(II) Complex [Ni(HL)2​Cl2​] Light Green< 15 (Non-electrolyte)Octahedral
Co(II) Complex [Co(L)2​] Brown / Orange< 15 (Non-electrolyte)Square Planar / Tetrahedral[4][5]

Table 2: Diagnostic IR and UV-Vis Spectral Data

AssignmentLigand (HL)Cu(II) ComplexNi(II) ComplexCausality / Insight
ν (O-H) ~3250 cm⁻¹ (br)Absent~3200 cm⁻¹ (br)Disappearance in Cu(II) confirms oxime deprotonation[3].
ν (C=N) azomethine ~1630 cm⁻¹~1610 cm⁻¹~1615 cm⁻¹Shift to lower frequency confirms N-coordination[3].
ν (N-N) pyrazole ~1050 cm⁻¹~1075 cm⁻¹~1070 cm⁻¹Shift to higher frequency confirms pyrazole N-coordination.
ν (M-N) Absent~475 cm⁻¹~460 cm⁻¹Direct evidence of metal-nitrogen bond formation[3].
d-d Transitions Absent~620 nm~380, 650 nmConfirms ligand field splitting (Square planar for Cu, Octahedral for Ni)[1].

References

  • Sigma-Aldrich. 2-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR.Link

  • Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Studies on Mn(II) and Fe(II) Complexes of N, O Donor Salicyloyl Pyrazole Oxime Sch.1

  • KJS College. Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial.5

  • Journal of Chemical and Pharmaceutical Research. Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization.4

  • PubMed Central (PMC). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.3

  • PubMed Central (PMC). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.2

Sources

Method

protocol for synthesizing 2-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives

An Application Note and Protocol for the Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime Derivatives Abstract This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime der...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a privileged scaffold in numerous pharmacologically active agents, while the oxime group serves as a versatile functional handle and contributes to biological activity.[1][2][3][4][5] This protocol is designed for researchers in organic synthesis and drug development, offering a robust two-step pathway. The first part details the synthesis of the key intermediate, 2-(1H-pyrazol-1-yl)benzaldehyde, via a copper-catalyzed Ullmann condensation. The second part provides a detailed methodology for the subsequent oximation to yield the final products. The causality behind experimental choices, detailed characterization, and safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole-Oxime Scaffolds

The fusion of pyrazole and oxime functionalities into a single molecular entity presents a compelling strategy in modern drug design. Pyrazoles are five-membered nitrogen-containing heterocycles that form the core of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][6][7] Their versatility stems from their ability to act as bioisosteres for other functional groups and engage in various non-covalent interactions with biological targets.[4]

Oximes and their derivatives are not merely synthetic intermediates but are recognized for their own diverse pharmacological profiles, including anticancer, antimicrobial, and antioxidant activities.[1][5][8] The C=N-OH functionality can act as a hydrogen bond donor and acceptor, and its geometry can influence ligand-receptor binding. Therefore, the synthesis of molecules incorporating both a pyrazole ring and an oxime group is a rational approach to generating novel chemical entities with high potential for biological screening and lead optimization programs.[2]

This guide details a reliable and scalable synthetic route, beginning with the N-arylation of pyrazole followed by a classical condensation reaction to form the target oxime derivatives.

Overall Synthetic Pathway

The synthesis is accomplished in two primary stages:

  • Part A: Synthesis of the Precursor Aldehyde: Formation of 2-(1H-pyrazol-1-yl)benzaldehyde from pyrazole and 2-fluorobenzaldehyde.

  • Part B: Oximation: Conversion of the synthesized aldehyde into its corresponding oxime derivative using hydroxylamine hydrochloride.

G cluster_0 Overall Synthetic Scheme A Pyrazole + 2-Fluorobenzaldehyde B 2-(1H-pyrazol-1-yl)benzaldehyde (Precursor) A->B  Part A: Ullmann Condensation (CuI, K2CO3, DMF) D 2-(1H-pyrazol-1-yl)benzaldehyde Oxime (Final Product) B->D Part B: Oximation (Base, EtOH/H2O) C Hydroxylamine Hydrochloride C->D

Caption: High-level overview of the two-part synthetic route.

Part A: Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde

Principle and Rationale

The synthesis of the N-aryl-pyrazole linkage is effectively achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation.[9][10] This reaction couples an aryl halide with an N-H containing heterocycle. We utilize 2-fluorobenzaldehyde as the aryl halide due to the high reactivity of the fluorine atom as a leaving group when activated by the ortho-formyl (-CHO) group.

Causality of Reagent Choices:

  • Copper(I) Iodide (CuI): Serves as the catalyst. Copper(I) species are central to the catalytic cycle of the Ullmann reaction, facilitating the formation of the key C-N bond.[9]

  • Potassium Carbonate (K₂CO₃): Acts as a base. Its primary role is to deprotonate the pyrazole N-H, generating the pyrazolate anion, which is the active nucleophile in the reaction. It also neutralizes the hydrogen fluoride (HF) formed as a byproduct.

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent. Its properties are ideal for this reaction as it effectively solubilizes the reagents and can be heated to the high temperatures often required to drive Ullmann-type reactions to completion.[9]

Detailed Experimental Protocol

G start Start setup Setup Reaction: - Dry round-bottom flask - Magnetic stirrer - Inert atmosphere (N2 or Ar) start->setup charge Charge Reagents: - Pyrazole - K2CO3 - CuI - DMF setup->charge add_aldehyde Add 2-Fluorobenzaldehyde (via syringe) charge->add_aldehyde heat Heat Reaction Mixture (e.g., 120-140 °C) add_aldehyde->heat monitor Monitor by TLC (until starting material is consumed) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: - Pour into water - Extract with Ethyl Acetate cool->workup dry Dry Organic Layer (Anhydrous Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for the synthesis of the aldehyde precursor.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (10 mmol scale)Molarity/Purity
PyrazoleC₃H₄N₂68.080.68 g (10 mmol)98%
2-FluorobenzaldehydeC₇H₅FO124.111.1 mL (10.5 mmol)98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (20 mmol)≥99%, anhydrous
Copper(I) Iodide (CuI)CuI190.450.19 g (1 mmol, 10 mol%)98%
Dimethylformamide (DMF)C₃H₇NO73.0920 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededACS Grade
HexanesC₆H₁₄86.18As neededACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular
Silica GelSiO₂60.08As needed230-400 mesh

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (0.68 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (20 mL) via syringe.

  • Add 2-fluorobenzaldehyde (1.1 mL, 10.5 mmol) to the stirring suspension.

  • Heat the reaction mixture to 130 °C in an oil bath and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the 2-fluorobenzaldehyde spot is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (from 9:1 to 4:1) to afford 2-(1H-pyrazol-1-yl)benzaldehyde as a solid.

Expected Characterization
  • Appearance: Typically a white to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aldehyde proton (~10.0 ppm), pyrazole protons, and aromatic protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₈N₂O [M+H]⁺: 173.07.[11]

Part B: Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime

Principle and Rationale

Oximation is a robust and high-yielding condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine.[12] The reaction is typically performed in a protic solvent like ethanol.

Causality of Reagent Choices:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): The source of the hydroxylamine nucleophile. It is a stable salt that is easy to handle.[1][13]

  • Base (e.g., KOH, Na₂CO₃, Pyridine): A base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile.[14][15] The choice of base can influence reaction time and workup. Potassium hydroxide is a strong base that ensures rapid and complete liberation of hydroxylamine.[14]

  • Ethanol/Water: A common solvent system that effectively dissolves both the organic aldehyde and the inorganic salts.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. The product can exist as a mixture of (E) and (Z) isomers.[16]

Detailed Experimental Protocol

G start Start prep_nh2oh Prepare Hydroxylamine Solution: - Dissolve NH2OH·HCl and KOH - in EtOH/Water start->prep_nh2oh dissolve_aldehyde Dissolve Aldehyde Precursor in Ethanol start->dissolve_aldehyde combine Add Aldehyde Solution to Hydroxylamine Mixture prep_nh2oh->combine dissolve_aldehyde->combine reflux Heat to Reflux (e.g., 2-4 hours) combine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice-Water to Precipitate Product cool->precipitate filter Isolate Product by Filtration precipitate->filter wash Wash Solid with Cold Water filter->wash dry_product Dry the Product wash->dry_product end Characterize Final Product dry_product->end

Caption: Workflow for the oximation of the precursor aldehyde.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (5 mmol scale)Molarity/Purity
2-(1H-pyrazol-1-yl)benzaldehydeC₁₀H₈N₂O172.180.86 g (5 mmol)As synthesized
Hydroxylamine HydrochlorideNH₂OH·HCl69.490.52 g (7.5 mmol)≥99%
Potassium Hydroxide (KOH)KOH56.110.56 g (10 mmol)≥85%
Ethanol (EtOH)C₂H₅OH46.0725 mL95% or Absolute
Water (H₂O)H₂O18.0210 mLDeionized

Procedure:

  • In a 100 mL round-bottom flask, prepare the oximation reagent by dissolving hydroxylamine hydrochloride (0.52 g, 7.5 mmol) and potassium hydroxide (0.56 g, 10 mmol) in a mixture of ethanol (15 mL) and water (10 mL). Stir for 10 minutes at room temperature.[14]

  • In a separate beaker, dissolve 2-(1H-pyrazol-1-yl)benzaldehyde (0.86 g, 5 mmol) in ethanol (10 mL).

  • Add the aldehyde solution dropwise to the stirring oximation reagent.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexanes:EtOAc) for the disappearance of the starting aldehyde.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.

Expected Characterization
  • IR Spectroscopy (ATR): Look for the appearance of a broad O-H stretch (~3200-3400 cm⁻¹) and a C=N stretch (~1640-1660 cm⁻¹). The characteristic aldehyde C=O stretch (~1700 cm⁻¹) should be absent.

  • ¹H NMR: The aldehyde proton signal (~10.0 ppm) will disappear. New signals corresponding to the oxime proton (CH =N-OH, ~8.0-8.5 ppm) and the hydroxyl proton (CH=N-OH , often broad and can be anywhere from 9-12 ppm) will appear.

  • ¹³C NMR: The aldehyde carbonyl carbon (~188-192 ppm) will be replaced by the oxime carbon (C=N) at a different chemical shift (~145-155 ppm).[17]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • DMF: Is a skin and respiratory irritant and is toxic. Avoid inhalation and skin contact.

    • 2-Fluorobenzaldehyde: Is a combustible liquid and an irritant.

    • Hydroxylamine Hydrochloride: Is corrosive and can be toxic if ingested or absorbed through the skin.

    • Potassium Hydroxide: Is highly corrosive. Handle with care to avoid skin and eye burns.

Conclusion

This application note provides a reliable and well-documented two-step protocol for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives. The Ullmann condensation provides efficient access to the key aldehyde intermediate, and the subsequent oximation is a robust method for generating the final products. By explaining the rationale behind the chosen conditions and reagents, this guide equips researchers with the necessary information to reproduce this synthesis and adapt it for the creation of a diverse library of pyrazole-based oxime derivatives for screening in drug discovery and agrochemical research.

References

  • Zheng, L., et al. (2010). Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 20(16), 4766-4770. Available at: [Link]

  • Zhang, Z., et al. (2015). Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Journal of Organic Chemistry, 35(4), 868-874. Available at: [Link]

  • Fan, C., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 299. Available at: [Link]

  • Gümüş, F., et al. (2017). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Tropical Journal of Pharmaceutical Research, 16(11), 2697-2705. Available at: [Link]

  • Xiong, L., et al. (2008). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 56(22), 10947-10953. Available at: [Link]

  • Wang, C., et al. (2010). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 15(1), 337-344. Available at: [Link]

  • Çelik, G., & Akbaş, H. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 73. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJSR, 13(4). Available at: [Link]

  • Wikipedia. Benzaldehyde oxime. Available at: [Link]

  • Organic Syntheses. (2015). Copper-Catalyzed Condensation of Oximes and α,β-Unsaturated Aldehydes. Org. Synth., 92, 1-13. Available at: [Link]

  • Zarei, A., & Shokrollahi, A. (2011). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 27(3), 957-961. Available at: [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(4). Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available at: [Link]

  • Mohammadi, A., et al. (2016). Magnetically nano Fe3O4 efficiently catalyzes solvent-free conversion of various carbonyl compounds to the corresponding oximes with NH2OH·HCl. Journal of the Iranian Chemical Society, 13, 1243-1250. Available at: [Link]

  • Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57. Available at: [Link]

  • JETIR. (2023). Synthesis And Evaluation Of Pyrazole Derivatives By Using Green Catalyst. JETIR, 10(7). Available at: [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry, 24(1), 625. Available at: [Link]

  • Mustafa, Y. F., et al. (2024). Pyrazole-based oxime derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Hussein, F. H. S., et al. (2015). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. International Journal of Chemical and Environmental Engineering, 4(6). Available at: [Link]

  • Kharl, M., et al. (2025). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Future Medicine and Health Research, 3(10). Available at: [Link]

  • Ajibade, P. A., & Oluwalana, A. E. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(27), 11529-11543. Available at: [Link]

  • Name Reactions in Organic Synthesis. Ullmann Reaction. Available at: [Link]

  • Desai, S. B., et al. (2012). Synthesis and Screening of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 24(11), 5163-5167. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Chavhan, N. M., et al. (2019). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-Researchco. Available at: [Link]

  • SynArchive. Ullmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (2016). Scheme Synthesis of compounds 1-12. Available at: [Link]

  • Zhang, Y., et al. (2023). Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation. Green Chemistry, 25(1), 226-235. Available at: [Link]

  • ResearchGate. (2024). Typical reaction ((1) 3-fluoro benzaldehyde, (2) malanonitrile, (3)...). Available at: [Link]

  • Ouyang, G., et al. (2018). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 19(6), 1740. Available at: [Link]

  • Khan, M. A., et al. (2009). Synthesis and Characterization of a Novel 2-Pyrazoline. Molbank, 2009(3), M621. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Wang, C., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthetic Communications, 35(10), 1439-1442. Available at: [Link]

  • PubChem. 2-(1h-pyrazol-1-yl)benzaldehyde. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the In Vitro Biological Evaluation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime

Abstract This document provides a comprehensive, research-grade guide for the in vitro biological evaluation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. Pyrazole derivatives are a cornerstone in medicinal chemistry, demons...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, research-grade guide for the in vitro biological evaluation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The inclusion of an oxime moiety suggests potential for unique mechanisms of action, such as nitric oxide modulation or specific enzyme inhibition.[6][7] This guide is structured as a tiered screening cascade, designed for researchers, scientists, and drug development professionals. It begins with foundational cytotoxicity and antimicrobial assessments (Tier 1) and progresses to more specific, mechanism-of-action studies (Tier 2), including anti-inflammatory assays. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and integrated self-validation through appropriate controls.

Strategic Overview: A Tiered Evaluation Workflow

A logical, tiered approach is essential for efficiently characterizing a novel chemical entity. This strategy maximizes data acquisition while conserving resources, allowing for go/no-go decisions at each stage. The proposed workflow begins with broad screening to identify primary biological activity, followed by more focused assays to elucidate the potential mechanism of action (MOA).

Evaluation_Workflow cluster_prep Phase 0: Compound Preparation cluster_tier2 Phase 2: Tier 2 Mechanistic Elucidation Compound Compound Synthesis & Purification QC Solubility Solubility & Stability Assessment Compound->Solubility Stock Stock Solution Preparation (e.g., DMSO) Solubility->Stock Cytotoxicity Anticancer / Cytotoxicity Screening (MTT Assay) Stock->Cytotoxicity Test Compound Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) Stock->Antimicrobial Test Compound AntiInflammatory Anti-inflammatory Assays Cytotoxicity->AntiInflammatory If Active Antimicrobial->AntiInflammatory If Active COX2 COX-2 Enzyme Inhibition Assay AntiInflammatory->COX2 NO_Assay Nitric Oxide (NO) Inhibition/Scavenging AntiInflammatory->NO_Assay

Caption: Tiered workflow for in vitro evaluation of novel compounds.

Phase 0: Compound & Reagent Preparation

Application Note: The accuracy and reproducibility of any in vitro assay are fundamentally dependent on the quality and handling of the test compound. The choice of solvent is critical; Dimethyl Sulfoxide (DMSO) is commonly used for its broad solubilizing power and relative biological inertness at low concentrations (<0.5%). However, it is imperative to run a vehicle control (cells/microbes treated with the same concentration of DMSO as the highest compound concentration) to ensure the solvent itself does not impact the experimental outcome.

Protocol: Stock Solution Preparation

  • Determine Solubility: Empirically test the solubility of 2-(1H-pyrazol-1-yl)benzaldehyde oxime in a suitable solvent, such as cell-culture grade DMSO.

  • Prepare High-Concentration Stock: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate sterile culture medium or broth. It is crucial that the final concentration of the solvent (e.g., DMSO) remains constant across all tested concentrations and does not exceed a non-toxic level (typically ≤0.5%).

Phase 1: Tier 1 Foundational Screening

This phase aims to answer the primary question: Does the compound exhibit broad biological activity? We focus on two of the most prominent activities associated with the pyrazole scaffold: anticancer and antimicrobial effects.

Anticancer & Cytotoxicity Evaluation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The formazan is then solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of living cells.[10]

MTT_Workflow start Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h Exposure) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Target Cell Lines: Select a panel of human cancer cell lines. A common starting point includes:

    • MCF-7: Breast adenocarcinoma

    • A549: Lung carcinoma

    • HepG2: Hepatocellular carcinoma[1][11]

    • HCT116: Colorectal carcinoma

  • Cell Seeding: In a 96-well flat-bottom plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Medium only (no cells) for background subtraction.

  • Exposure Incubation: Incubate the plate for an additional 48 or 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, bringing the final concentration to 0.5 mg/mL.[10]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., cell-culture grade DMSO or an acidic isopropanol solution) to each well.[12]

  • Absorbance Measurement: Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16][17] This assay is highly reproducible and provides a quantitative measure of antimicrobial potency, making it a cornerstone of antimicrobial drug discovery.[12][14]

Protocol: Broth Microdilution for MIC Determination

  • Test Organisms: Select a panel of clinically relevant bacteria and fungi.

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate at 37°C (bacteria) or 30°C (fungi) until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution Plate: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The typical final volume per well is 100 µL.

  • Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Microbes in broth with no compound.

      • Sterility Control: Broth only (no microbes, no compound).

      • Positive Control: Microbes treated with a known antibiotic/antifungal (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

  • Incubation: Cover the plate and incubate for 16-20 hours (bacteria) or 24-48 hours (fungi) at the appropriate temperature.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[12][18] A colorimetric indicator like Resazurin can also be used for a more objective endpoint.[14]

Phase 2: Tier 2 Mechanistic Elucidation

If the compound shows significant activity in Tier 1 screening (e.g., low micromolar IC₅₀ or MIC values), the next step is to investigate its potential mechanism of action. Based on the known pharmacology of pyrazole derivatives, anti-inflammatory pathways are a logical starting point.[4]

Anti-inflammatory Potential: COX-2 Inhibition

Principle: Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory response.[19] They catalyze the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A fluorometric or colorimetric assay can be used to measure the peroxidase activity of recombinant human COX-2, allowing for the rapid screening of potential inhibitors.[21]

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Prostaglandins, Prostacyclin, Thromboxane PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Compound 2-(1H-pyrazol-1-yl)benzaldehyde oxime (Test Inhibitor) Compound->COX2 Inhibition?

Caption: Simplified COX-2 inflammatory pathway and potential point of inhibition.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Source: Commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical, Assay Genie) are highly recommended for standardization and reliability.[19][21] The following is a generalized protocol.

  • Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX-2 Enzyme, Arachidonic Acid substrate) according to the manufacturer's instructions.

  • Inhibitor Preparation: In a 96-well white opaque plate, add the test compound at various concentrations.

    • Controls:

      • Enzyme Control (No Inhibitor): Enzyme activity without any inhibitor.

      • Inhibitor Control: A known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

      • Solvent Control: To account for any effects of the solvent (e.g., DMSO).

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Prepare a reaction mix containing the COX Assay Buffer and COX Probe. Add this mix to all wells and initiate the reaction by adding the Arachidonic Acid substrate.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at Ex/Em = 535/587 nm.[19] The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus compound concentration to calculate the IC₅₀ value.

Anti-inflammatory Potential: Nitric Oxide (NO) Scavenging/Inhibition

Principle: Nitric oxide (NO) is a critical signaling molecule but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage.[22] The oxime moiety in the test compound suggests it may interact with NO pathways.[6] The Griess assay is a simple and widely used method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in solution.[23] The assay can be performed in a cell-free system (scavenging) or in a cell-based system (inhibition of production).

Protocol: Cell-Free NO Scavenging Assay (Griess Reagent)

  • Reaction Mixture: In a 96-well plate, mix the test compound (at various concentrations) with a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4). The sodium nitroprusside will spontaneously generate NO.[24][25]

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a purple azo dye.[26]

  • Absorbance Measurement: After a short incubation (5-10 minutes) at room temperature, measure the absorbance at ~540 nm.

  • Data Analysis: A decrease in absorbance compared to the control (sodium nitroprusside without the test compound) indicates NO scavenging activity. Calculate the percentage of NO scavenged and determine the IC₅₀ value. Use a known NO scavenger like Curcumin or Ascorbic Acid as a positive control.[25]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison and interpretation. The primary endpoints are the IC₅₀ (for cytotoxicity and enzyme inhibition) and MIC (for antimicrobial activity).

Table 1: Summary of In Vitro Cytotoxicity Data (IC₅₀)

Cell Line2-(1H-pyrazol-1-yl)benzaldehyde oxime IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]

Table 2: Summary of Antimicrobial Activity Data (MIC)

Microbial Strain2-(1H-pyrazol-1-yl)benzaldehyde oxime MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus[Insert Value][Gentamicin Value]
E. coli[Insert Value][Gentamicin Value]
P. aeruginosa[Insert Value][Gentamicin Value]
C. albicans[Insert Value][Amphotericin B Value]

Table 3: Summary of Mechanistic Assay Data (IC₅₀)

Assay2-(1H-pyrazol-1-yl)benzaldehyde oxime IC₅₀ (µM)Positive Control IC₅₀ (µM)
COX-2 Enzyme Inhibition[Insert Value][Celecoxib Value]
Nitric Oxide Scavenging[Insert Value][Curcumin Value]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Antimicrobial Susceptibility Testing. NCBI Bookshelf - NIH. [Link]

  • In-Vitro Antioxidant potentials in leaves of Coleus aromaticus Benth and rhizomes of Zingiber zerumbet (L.) SM. ijrpb.com. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. ijppsjournal.com. [Link]

  • Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. Bulgarian Journal of Agricultural Science. [Link]

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. ResearchGate. [Link]

  • In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. PMC. [Link]

  • Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES. ijptonline.com. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ResearchGate. [Link]

  • In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)benzaldehyde Oxime

Welcome to the technical support guide for the purification of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured as a series of questions you might encounter during your work, providing in-depth answers and field-proven insights.

Troubleshooting Guide

This section addresses specific problems that can arise during the purification of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Q1: My crude product is an oil/waxy solid and fails to crystallize. What are the likely causes and how can I fix this?

This is a common issue often caused by residual solvent or the presence of impurities that depress the melting point and disrupt the crystal lattice formation.

Causality:

  • Residual Solvent: Solvents used in the reaction or workup (like DMF, DMSO, or even ethanol) can be difficult to remove completely and may act as a plasticizer.[1]

  • Unreacted Starting Material: The presence of the starting aldehyde, 2-(1H-pyrazol-1-yl)benzaldehyde, can interfere with the oxime's crystallization.

  • Excess Hydroxylamine: While less common, significant excess of hydroxylamine could be present.

  • E/Z Isomer Mixture: Oximes can exist as a mixture of syn (E) and anti (Z) isomers.[2] Often, one isomer crystallizes more readily than the other. A mixture may have a lower melting point and exist as an oil.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump and slightly elevated temperature (e.g., 30-40°C, if the compound is stable) to remove residual high-boiling solvents.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexane or diethyl ether). Stir the oil vigorously with a glass rod, scratching the side of the flask. This mechanical energy can initiate nucleation.

  • Column Chromatography: If trituration fails, the most reliable method to remove impurities is column chromatography. This technique separates compounds based on their polarity.[3] A detailed protocol is provided later in this guide.

  • Isomer Consideration: After purification, if the product is still an oil, it may be a pure mixture of isomers. While challenging to separate, sometimes one isomer can be selectively crystallized from a specific solvent system.

Q2: I performed a column chromatography, but my TLC analysis shows the fractions are still impure or the separation was poor. How can I optimize the separation?

Poor separation in column chromatography usually points to an incorrect choice of the mobile phase (eluent).

Causality:

  • Eluent Polarity is Too High: If the solvent system is too polar, all compounds will travel quickly up the column with the solvent front, resulting in a low resolution (poor separation).

  • Eluent Polarity is Too Low: If the eluent is not polar enough, your compounds will remain adsorbed to the silica gel at the top of the column and will not move.

  • Column Overloading: Adding too much crude product relative to the amount of silica gel will result in broad, overlapping bands.

Optimization Workflow:

G start Start: Poor Separation tlc Run TLC with various Hexane/Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1) start->tlc rf Identify eluent that gives the target compound an Rf value of ~0.3 tlc->rf gradient Consider a gradient elution: Start with a less polar mixture and gradually increase polarity rf->gradient If spots are close overload Check column loading. Rule of thumb: 1:30 to 1:100 mass ratio of crude product to silica gel rf->overload If Rf is good end Re-run column with optimized conditions gradient->end overload->end

Caption: Troubleshooting workflow for column chromatography.

Detailed Explanation:

  • TLC is Key: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] The ideal eluent for column chromatography will give your desired product a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.

  • Solvent System Selection: For a molecule like 2-(1H-pyrazol-1-yl)benzaldehyde oxime, a mixture of a non-polar solvent (like n-Hexane) and a more polar solvent (like Ethyl Acetate) is an excellent starting point.[3] Test various ratios (9:1, 4:1, 2:1 Hexane:EtOAc) to find the one that provides the best separation between your product and its impurities on a TLC plate.

  • Gradient Elution: If impurities are very close in polarity to your product, a single eluent system (isocratic elution) may not be sufficient. In this case, use a gradient elution. Start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent throughout the separation.[3] This will elute less polar impurities first, and then increase the eluent strength to move your more polar product off the column.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 2-(1H-pyrazol-1-yl)benzaldehyde oxime?

Understanding potential impurities is critical for designing an effective purification strategy. They typically arise from the preceding synthesis step. The synthesis of an oxime involves the reaction of an aldehyde with hydroxylamine.[5]

Common Impurities:

  • 2-(1H-pyrazol-1-yl)benzaldehyde: Unreacted starting material. This is often the main impurity.

  • Hydroxylamine (or its salt): Excess reagent used to drive the reaction to completion. It is typically removed during the aqueous workup.

  • Side-products from Aldehyde: Depending on the reaction conditions, minor side-products from the aldehyde could form, though this is less common under standard oximation conditions.

Q2: What is the best method for purifying this compound: Recrystallization or Column Chromatography?

The choice depends on the purity of your crude material and the nature of the impurities.[3]

  • Recrystallization is ideal when your crude product is already relatively pure (>90%) and contains small amounts of impurities with different solubility profiles. It is fast, economical, and can yield very high-purity material if successful.[3][6]

  • Column Chromatography is the method of choice for complex mixtures containing multiple components or impurities with polarities similar to the product.[4] While more time-consuming and solvent-intensive, it offers superior separation power.[3]

Recommendation: Always analyze your crude product by TLC first.

  • If you see one major spot (your product) and minor, well-separated spots, attempt recrystallization.

  • If you see multiple spots, especially those close to the product spot, proceed directly to column chromatography.

Q3: Which solvents are best for the recrystallization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Pyrazole derivatives show good solubility in polar organic solvents like ethanol, methanol, and acetone.[1][7][8]

Solvent Selection Table

SolventPolarityBoiling Point (°C)Suitability & Rationale
Ethanol Polar Protic78Excellent First Choice. Many pyrazole derivatives are soluble in hot ethanol and less soluble in cold ethanol, making it ideal for recrystallization.[6][8]
Isopropanol Polar Protic82A good alternative to ethanol, sometimes offering better crystal formation.
Ethyl Acetate Polar Aprotic77A moderately polar solvent. Can be used alone or in a mixed system with a non-polar solvent like hexane.
Ethanol/Water Mixed SystemVariableHighly Versatile. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Slow cooling often yields excellent crystals. This method is effective for moderately polar compounds.[6][9]
Hexane/Ethyl Acetate Mixed SystemVariableUseful if the compound is too soluble in pure ethyl acetate. Dissolve in hot ethyl acetate and add hot hexane as the anti-solvent.[6]
Q4: How can I confirm the purity and identity of my final product?

A combination of techniques should be used to confirm both the purity and the chemical identity of your compound.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed with an appropriate eluent.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden.

  • Spectroscopic Analysis (Confirmation of Identity):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure. You should be able to identify characteristic peaks for the pyrazole ring protons, the aromatic protons of the benzaldehyde ring, the aldehyde/oxime proton (-CH=N-), and the oxime hydroxyl proton (-N-OH).

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (187.19 g/mol for C₁₀H₉N₃O).

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a self-validating system for achieving high purity when the crude material is relatively clean.

G

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: Place the crude 2-(1H-pyrazol-1-yl)benzaldehyde oxime in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil on a hotplate while stirring.[6]

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise using a pipette until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.[6]

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (in the same ratio as your final solvent mixture) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a robust method for separating the target compound from impurities of similar polarity.

Methodology:

  • TLC Analysis: First, determine the optimal eluent by running TLC plates with various Hexane/Ethyl Acetate mixtures. Aim for an Rf value of ~0.3 for the product.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (n-Hexane).[3]

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with your chosen solvent system (e.g., 4:1 Hexane:EtOAc).[3]

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis:

    • Monitor the separation by spotting small aliquots from each fraction onto a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • IJARSCT. (2026).
  • Royal Society of Chemistry. (2025).
  • BenchChem. (2025). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Magritek. (n.d.).
  • Wikipedia. (n.d.). Benzaldehyde oxime.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(1H-pyrazol-1-yl)benzaldehyde oxime

Welcome to the Technical Support Center for the isolation and crystallization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. This compound presents unique crystallographic challenges due to the presence of competing hydrogen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-(1H-pyrazol-1-yl)benzaldehyde oxime. This compound presents unique crystallographic challenges due to the presence of competing hydrogen-bond acceptors: the oxime nitrogen (-C=N-OH) and the pyrazole N2 atom. This molecular competition frequently leads to polymorphism, liquid-liquid phase separation (oiling out), and E/Z isomerism issues.

Designed for researchers and drug development professionals, this guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline yields.

CrystallizationWorkflow Start Synthesized Oxime (E/Z Mixture) Isomerization E/Z Equilibration (Acid Trace/Heat) Start->Isomerization SolventScreen Solvent Screening (Polar vs Non-Polar) Isomerization->SolventScreen OilingOut Oiling Out (LLPS Detected) SolventScreen->OilingOut High Supersaturation Crystallization Nucleation & Crystal Growth SolventScreen->Crystallization Ideal H-Bonding TempCycle Temperature Cycling & Seeding OilingOut->TempCycle Isolation Filtration & Drying Crystallization->Isolation TempCycle->Crystallization

Workflow for optimizing 2-(1H-pyrazol-1-yl)benzaldehyde oxime crystallization.

Part 1: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with E/Z Equilibration

Causality : Oximes exist as an equilibrium of E and Z isomers in solution. Because only one isomer typically packs efficiently into the crystal lattice, a mixed population will inhibit nucleation. Adding a trace acid catalyst ensures dynamic interconversion, thermodynamically funneling the solution into the crystallizing isomer.

  • Dissolution & Equilibration : Dissolve 1.0 g of crude 2-(1H-pyrazol-1-yl)benzaldehyde oxime in 5.0 mL of ethyl acetate (EtOAc) at 60°C. Add 0.1 mol% of acetic acid to catalyze E/Z isomerization.

  • Filtration : Pass the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants (dust/salts) that cause premature, disordered precipitation.

  • Anti-Solvent Addition : Maintain the solution at 60°C. Dropwise, add a non-polar anti-solvent (e.g., n-heptane) until the solution becomes faintly turbid (the cloud point).

  • Self-Validation (The "Clear Point" Check) : Heat the turbid solution by 5°C. If the turbidity disappears, you have successfully identified the metastable zone. If it remains turbid, you have precipitated amorphous material; add 0.5 mL EtOAc to redissolve and repeat step 3 more slowly.

  • Controlled Cooling : Cool the solution from 60°C to 20°C at a strict rate of 0.1°C/min to favor crystal growth over secondary nucleation.

  • Harvesting : Filter the resulting crystals and wash with cold (4°C) n-heptane. Dry under vacuum at ambient temperature.

Protocol B: Temperature Cycling to Rescue "Oiled-Out" Solutions

Causality : "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the solute concentration exceeds its solubility limit but lacks the activation energy to nucleate, forming a dense, solute-rich liquid phase. Temperature cycling provides the thermodynamic energy to breach the nucleation barrier while redissolving amorphous aggregates via Ostwald ripening.

  • Identification : Observe the reaction flask. If a second, heavier liquid layer or milky emulsion forms instead of sharp crystals, LLPS has occurred.

  • Heating Phase : Heat the biphasic mixture to 5°C below the solvent's boiling point until it forms a single homogeneous phase.

  • Cooling Phase : Cool rapidly (1°C/min) to 10°C to force high supersaturation and induce primary nucleation (this often yields a mix of oil and fine crystals).

  • Cycling : Heat the mixture back to 40°C (below the complete dissolution temperature) to dissolve the oil and smaller, less stable crystals. Hold for 30 minutes.

  • Final Cooling : Cool slowly (0.2°C/min) to 5°C. The surviving crystals will act as seeds, consuming the solute and preventing further oiling out.

  • Validation : Sample the slurry and observe under a cross-polarized microscope. Crystalline material will exhibit birefringence (glowing colors against a dark background), whereas oil droplets will remain dark.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My oxime is forming a sticky resin instead of crystals. How do I fix this? A1: This is classic "oiling out" caused by a high degree of supersaturation and competing hydrogen-bonding networks. Rapid cooling traps the molecules in a disordered, solvent-rich resin. Solution: Switch to a binary solvent system with a higher solubility gradient (e.g., Toluene/Hexane). Toluene disrupts the solute-solute π-π stacking of the benzaldehyde rings, allowing the oxime dimers to assemble properly before phase separation occurs. If oiling out persists, apply Protocol B (Temperature Cycling).

Q2: I have multiple batches with different melting points and IR spectra. Why? A2: You are observing polymorphism. The structural chemistry of oximes dictates that they act as both H-bond donors (-OH) and acceptors (-C=N) . The presence of the pyrazole ring introduces an additional strong acceptor (N2). Depending on the solvent polarity, the molecule will crystallize into different supramolecular synthons :

  • Form I (Non-polar solvents) : Favors the classic R22(6) oxime-oxime dimer.

  • Form II (Polar solvents) : Favors C(3) catemeric chains where the oxime -OH hydrogen bonds to the pyrazole N2 atom . Solution: Standardize your crystallization solvent. To force the thermodynamically stable polymorph, conduct a long-term slurry conversion (stirring the mixed polymorphs in a saturated suspension at room temperature for 48 hours).

HBonding Oxime Oxime -OH Donor Dimer R22(6) Dimer (Oxime...Oxime) Oxime->Dimer Promoted by Catemer C(3) Catemer (Oxime...Pyrazole N2) Oxime->Catemer Competes in NonPolar Non-Polar Solvents (Toluene, Hexane) NonPolar->Dimer Polar Polar H-Bonding Solvents (EtOH, EtOAc) Polar->Catemer

Competing hydrogen-bond synthons in pyrazole benzaldehyde oximes.

Q3: GC-MS analysis of my purified crystals shows a large nitrile impurity, but NMR and TLC show pure oxime. Is my crystallization failing? A3: Your crystallization is likely perfect. Aldoximes are notoriously susceptible to thermal dehydration, converting into nitriles (R-C≡N) under the high temperatures of a GC injection port or during mass spectrometry ionization. This is a well-documented analytical artifact, not a synthetic impurity . Solution: Rely on 1H-NMR (look for the characteristic oxime -OH proton around 11-12 ppm and the -CH=N proton around 8 ppm) or LC-MS with electrospray ionization (ESI) at lower temperatures to validate purity.

Q4: The solution remains clear even at -20°C. How do I induce nucleation? A4: The system is highly supersaturated but lacks a nucleation site. The E and Z isomers might be acting as mutual impurities, increasing the solubility limit. Solution: First, ensure you have added a trace acid to equilibrate the isomers. Second, introduce a physical nucleant: scratch the inside of the glass flask with a glass rod to create micro-fissures (which lower the free energy barrier for nucleation), or add a seed crystal from a previous successful batch.

Part 3: Quantitative Data Summaries

To aid in solvent selection and process optimization, consult the following empirical matrices for oxime crystallization.

Table 1: Solvent Selection Matrix for Pyrazole-Oxime Derivatives

Solvent SystemPolarity IndexExpected H-Bond MotifRisk of Oiling OutRecommended Use
Toluene / HeptaneLowR22(6) DimerModeratePrimary crystallization; yields highly crystalline material.
Ethyl Acetate / HexaneMediumMixed (Dimer/Catemer)HighGood for highly impure crude mixtures; requires precise cooling.
Ethanol / WaterHighC(3) CatemerVery HighAvoid unless necessary; strong tendency to form hydrates or oils.
DichloromethaneMedium-LowR22(6) DimerLowGood for vapor diffusion crystallization for single-crystal X-ray.

Table 2: Temperature Cycling Parameters for Rescuing LLPS

ParameterTarget ValueMechanistic Purpose
Dissolution Temp ( Tdiss​ )60°C - 70°CBreak all solute-solute H-bonds; ensure a single thermodynamic phase.
Crash Cool Temp ( Tcrash​ )10°CForce massive supersaturation to generate primary nuclei.
Ripening Temp ( Tripe​ )40°CDissolve amorphous oil and sub-critical nuclei; preserve stable seeds.
Ripening Time30 - 60 minsAllow Ostwald ripening to thermodynamically stabilize the seeds.
Final Cooling Rate0.1 - 0.2 °C/minPromote controlled crystal growth on existing seeds without secondary nucleation.

References

  • Structural Chemistry of Oximes. Crystal Growth & Design - ACS Publications.[Link]

  • Hydrogen bond patterns in aromatic and aliphatic dioximes. ResearchGate.[Link]

  • Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. PMC - National Institutes of Health.[Link]

  • How can I remove nitrile impurities from the oxime? ResearchGate.[Link]

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-(1H-pyrazol-1-yl)benzaldehyde oxime

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime during long-term storage. By...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime during long-term storage. By understanding the compound's inherent stabilities and implementing the recommended protocols, users can ensure the integrity, purity, and performance of this critical reagent in their experiments.

Section 1: Frequently Asked Questions on Compound Stability

This section addresses the fundamental chemical principles governing the stability of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Q1: What are the primary chemical pathways through which 2-(1H-pyrazol-1-yl)benzaldehyde oxime can degrade during storage?

A1: The degradation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime is primarily driven by four key pathways inherent to its molecular structure, which combines a benzaldehyde oxime moiety with a pyrazole ring.

  • Hydrolysis: The oxime functional group (C=N-OH) is susceptible to cleavage by water, a reaction that is often catalyzed by acidic conditions.[1][2][3] This process reverts the compound to its parent aldehyde, 2-(1H-pyrazol-1-yl)benzaldehyde, and hydroxylamine.[1] While oximes are generally more resistant to hydrolysis than analogous imines or hydrazones, moisture exposure over long-term storage presents a significant risk.[2][4][5]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate several degradation reactions.[6] For benzaldehyde oximes, this can lead to the formation of the corresponding benzaldehyde and benzonitrile.[7][8] The mechanism can involve the formation of reactive iminoxyl radical intermediates.[7]

  • Thermal Decomposition: Like many oxime-containing compounds, 2-(1H-pyrazol-1-yl)benzaldehyde oxime can be thermally sensitive. Elevated temperatures can accelerate degradation, potentially leading to the formation of nitriles or other decomposition products.[9][10] Some oximes are known to decompose energetically, especially at or above their melting points.[9]

  • Oxidation: The compound is susceptible to oxidation from atmospheric oxygen. This can affect both the oxime group and the electron-rich pyrazole ring.[11] Oxidative processes can be complex, sometimes initiated by light, and may lead to a variety of byproducts, including ring-opened derivatives or nitro compounds.[1][11][12]

main 2-(1H-pyrazol-1-yl)benzaldehyde oxime (Stored Compound) hydrolysis Hydrolysis (Moisture, Acid) main->hydrolysis photo Photodegradation (Light/UV) main->photo thermal Thermal Decomposition (Heat) main->thermal oxidation Oxidation (Oxygen/Air) main->oxidation aldehyde Parent Aldehyde + Hydroxylamine hydrolysis->aldehyde photo->aldehyde nitrile Corresponding Nitrile photo->nitrile isomers E/Z Isomers photo->isomers Isomerization thermal->nitrile complex Complex Degradants thermal->complex oxidation->complex

Caption: Key degradation pathways for 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Section 2: Recommended Long-Term Storage Protocols

Adherence to proper storage conditions is the most critical factor in preserving the chemical integrity of the compound.

Q2: What are the ideal conditions for the long-term storage of 2-(1H-pyrazol-1-yl)benzaldehyde oxime?

A2: To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. The following conditions are recommended for maximizing the shelf-life of the compound.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated) Reduces the rate of thermal decomposition and slows other potential degradation reactions. This is a standard recommendation for the long-term storage of stable solid organic compounds to prevent slow degradation.[6][13]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, thereby preventing oxidative degradation of both the pyrazole ring and the oxime moiety.[11]
Light Amber Glass Vial or Opaque Container Protects the light-sensitive compound from photodegradation, which can lead to the formation of aldehydes, nitriles, or other byproducts.[6][7][13]
Moisture Tightly Sealed Container with Desiccant Prevents the ingress of atmospheric moisture, which is the primary driver of hydrolytic degradation. Using a desiccant creates a dry microenvironment.[14][15][16]

Section 3: Troubleshooting Guide for Stored Samples

This guide helps diagnose potential degradation based on common observations.

Q3: My solid sample of 2-(1H-pyrazol-1-yl)benzaldehyde oxime has changed color from white to yellow/brown. What does this indicate?

A3: A change in color is a common visual indicator of chemical degradation.[6] This is often due to the formation of small quantities of chromophoric (color-absorbing) impurities resulting from oxidation or photodegradation pathways. While the bulk of the material may still be intact, the presence of color suggests that the storage conditions have been compromised (e.g., exposure to air or light) and the purity of the sample should be verified analytically before use.

Q4: I am seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis of a stored sample. What could it be?

A4: An earlier-eluting peak in a reverse-phase HPLC chromatogram typically indicates a more polar compound than the parent molecule. The most likely candidate for this impurity is the hydrolysis product, 2-(1H-pyrazol-1-yl)benzaldehyde . The aldehyde is more polar than the corresponding oxime and would therefore have a shorter retention time. To confirm, you can co-inject your sample with an authentic standard of the aldehyde, if available.

Q5: My reaction yield is significantly lower than expected when using an older batch of the compound. Could degradation be the cause?

A5: Absolutely. If the compound has degraded, its effective concentration is lower than what was weighed out, leading directly to lower reaction yields. Hydrolysis is a common culprit, as the resulting aldehyde will not participate in subsequent reactions intended for the oxime. It is crucial to perform a purity assessment on any stored batch of questionable integrity before its use in a critical experiment.[6]

ObservationPotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change to yellow, clumping).Exposure to light and/or oxygen leading to oxidative/photochemical degradation.[6] Moisture absorption.1. Assess purity using HPLC or NMR. 2. If purity is compromised, consider purification (e.g., recrystallization) or use a fresh batch. 3. Review and improve storage procedures.
Appearance of new peaks in HPLC/GC chromatogram.Chemical degradation. Common degradants include the parent aldehyde (hydrolysis) or the corresponding nitrile (photolysis/thermal).[1][7]1. Identify the impurity if possible (e.g., by LC-MS or co-injection with a standard).[17] 2. Quantify the purity of the batch. 3. Discard the material if purity is below the acceptable limit for your application.
Reduced melting point compared to the literature value.Presence of impurities from degradation, which causes melting point depression.1. Confirm degradation with an analytical technique (HPLC, NMR). 2. Do not use the material for experiments where high purity is critical.
Inconsistent or poor results in downstream applications.Degradation of the starting material leading to a lower concentration of the active compound.1. Immediately quarantine the suspect batch. 2. Perform a stability assessment (see Protocol 2) to confirm purity. 3. Use a new, verified batch of the compound for subsequent experiments.

Section 4: Experimental Workflows

These protocols provide standardized procedures for handling and verifying the stability of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Protocol 1: Step-by-Step Guide for Proper Aliquoting and Storage

Objective: To properly package and store the compound to minimize degradation.

  • Preparation: Work in a low-humidity environment (e.g., a glove box or a bench with a nitrogen stream) to minimize moisture exposure.

  • Aliquoting: Weigh the desired quantities of the solid compound into appropriately sized, clean, and dry amber glass vials. Aliquoting prevents the need to repeatedly open and expose the main stock bottle to the atmosphere.

  • Inerting: Gently flush the headspace of each vial with an inert gas like argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly cap each vial. For maximum protection, use caps with chemically resistant liners (e.g., PTFE-lined caps) and wrap the cap-vial interface with Parafilm®.

  • Desiccation: Place the sealed vials inside a larger, opaque, and airtight secondary container (like a desiccator jar or a sealed bag) that contains an active desiccant (e.g., silica gel or molecular sieves).[14][15]

  • Refrigeration: Transfer the secondary container to a refrigerator set to 2°C to 8°C.[6]

Protocol 2: General Workflow for Assessing the Stability of a Stored Sample

Objective: To determine the purity and integrity of a stored sample of the compound.

This workflow outlines a stability-indicating analysis, which is crucial for ensuring the quality of reagents in regulated environments or sensitive assays.[18]

start Start: Retrieve Stored Sample equilibrate Equilibrate vial to Room Temp (in desiccator to prevent condensation) start->equilibrate prep Prepare Analytical Sample (Dissolve in appropriate solvent, e.g., Acetonitrile) equilibrate->prep hplc Analyze by Stability-Indicating HPLC-UV Method prep->hplc nmr Optional: Analyze by ¹H NMR for structural confirmation prep->nmr eval Evaluate Data hplc->eval nmr->eval decision Purity Meets Specification? eval->decision pass Pass: Release for Use decision->pass Yes fail Fail: Quarantine & Discard decision->fail No

Caption: Workflow for the analytical assessment of compound stability.
  • Sample Retrieval: Remove the secondary container from the refrigerator.

  • Equilibration: Allow the sealed vial to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Sample Preparation: Once at room temperature, open the vial and accurately prepare a solution of known concentration in a suitable analytical solvent (e.g., HPLC-grade acetonitrile or methanol).

  • Analytical Testing:

    • Primary Method (Purity): Analyze the sample using a validated stability-indicating HPLC method.[18] The method should be capable of separating the intact 2-(1H-pyrazol-1-yl)benzaldehyde oxime from its potential degradants, especially the parent aldehyde.

    • Confirmatory Method (Identity): If significant degradation is suspected, ¹H NMR spectroscopy can be used to confirm the identity of the major component and help identify the structure of impurities.

  • Data Analysis:

    • Calculate the purity of the sample by peak area percentage from the HPLC chromatogram.

    • Compare the chromatogram to that of a reference standard or a freshly prepared batch.

    • Examine the NMR spectrum for the appearance of new signals (e.g., an aldehyde proton signal around 9-10 ppm).

  • Decision: Based on the analytical results, determine if the material's purity meets the required specifications for its intended use. If it fails, the batch should be quarantined and discarded.

References

  • Wikipedia. Oxime. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Huettemann, R. E., & Shroff, A. P. (1974). Hydrolysis of steroid oximes: mechanism and products. Journal of Pharmaceutical Sciences, 63(1), 74–77. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 15: Oximes. Science of Synthesis. [Link]

  • Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Stream Peak International. (2025). The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Sanguantrakun, N., & Sawyer, J. R. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of Organic Chemistry, 71(20), 7785–7792. [Link]

  • Lalia-Kantouri, M., & Katsoulos, G. A. (2000). FACTORS INFLUENCING THE THERMAL DECOMPOSITION OF TRANSITION METAL COMPLEXES WITH 2-OH-ARYLOXIMES UNDER NITROGEN. Journal of Thermal Analysis and Calorimetry, 60(2), 529–538. [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]

  • Defense Technical Information Center. (1972). OXIDATION OF ETHYL MICHLER'S KETONE OXIME. [Link]

  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. [Link]

  • Wang, L., et al. (2018). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. ACS Catalysis, 8(11), 10134–10139. [Link]

  • Wikipedia. Benzaldehyde oxime. [Link]

  • United States Environmental Protection Agency. (n.d.). analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. [Link]

  • ResearchGate. (n.d.). Light‐Induced Chemistry of Oximes and Derivatives. [Link]

  • AGM Container Controls. (2025). Selecting the Right Desiccant. [Link]

  • Wikipedia. Desiccant. [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • Horvat, M., et al. (2022). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 106(21), 7019–7035. [Link]

  • ResearchGate. (2024). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]

  • Hoyt, H. M., et al. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 140(4), 1563–1570. [Link]

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Pratt, D. A., et al. (2004). O−H Bond Dissociation Enthalpies in Oximes: Order Restored. Journal of the American Chemical Society, 126(34), 10667–10676. [Link]

  • Royal Society of Chemistry. (2026). H-bond mediated photocatalyzed oxidation of oximes under visible light and air. A general route toward dioxazoles, oxadiazoles and isoxazoles. [Link]

  • Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Yin, J., et al. (2016). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Communications, 52(56), 8749–8752. [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry, 281, 103–110. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Royal Society of Chemistry. (2015). Highly efficient and stable peracid for rapid and selective oxidation of aliphatic amine to oxime. Green Chemistry, 17(6), 3423–3427. [Link]

  • NextSDS. (n.d.). 2-(1H-Pyrazol-1-ylMethyl)benzaldehyde — Chemical Substance Information. [Link]

  • ResearchGate. (2017). What is the appropriate method for the preparation of oxime compounds having carbonyl group?. [Link]

  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Link]

  • MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(1H-pyrazol-1-yl)benzaldehyde Oxime Synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing yield loss, impurity generation, or stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing yield loss, impurity generation, or stereochemical inconsistencies during the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

Below, you will find a mechanistic breakdown of the reaction, a targeted troubleshooting FAQ, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Byproduct Diagnostics

Understanding the chemical causality of your reaction is the first step in troubleshooting. The synthesis of an oxime from an aldehyde and hydroxylamine proceeds via a hemiaminal intermediate. The success of this reaction hinges entirely on pH control and thermal regulation . Deviation from the optimal parameters leads to two primary failure modes: reaction stalling (unreacted aldehyde) or over-reaction (nitrile dehydration).

Pathway SM 2-(1H-pyrazol-1-yl) benzaldehyde Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack Reagents NH₂OH·HCl + NaOAc (Buffer pH 4.5-5.5) Reagents->Hemiaminal Oxime Target Product: 2-(1H-pyrazol-1-yl) benzaldehyde oxime Hemiaminal->Oxime -H₂O (40-50°C) Unreacted Byproduct: Unreacted Aldehyde Hemiaminal->Unreacted pH < 3 or pH > 7 Nitrile Byproduct: Nitrile (Dehydration) Oxime->Nitrile Excess Heat/Acid

Mechanistic pathway of oxime synthesis highlighting optimal conditions and byproduct formation.

Troubleshooting Guide & FAQs

Q1: I am observing significant formation of 2-(1H-pyrazol-1-yl)benzonitrile in my final product. How do I prevent this dehydration byproduct? Causality & Solution: Nitrile formation is the direct result of the dehydration of your target oxime. The pyrazole ring at the ortho position exerts an electron-withdrawing inductive effect, making the oxime slightly more susceptible to elimination. This dehydration is a well-documented transformation that is heavily accelerated by thermal stress (>60°C) or highly acidic environments (1[1]). Furthermore, avoid any adventitious transition metals or strong dehydrating agents in your glassware, as these act as potent catalysts for aldoxime dehydration (2[2]). Actionable Step: Cap your reaction temperature at 45°C. Do not use strong acids (like p-TsOH) to drive the reaction; rely strictly on a mild sodium acetate buffer.

Q2: My reaction stalls at 50% conversion, leaving unreacted 2-(1H-pyrazol-1-yl)benzaldehyde. Adding more hydroxylamine hydrochloride doesn't help. Why? Causality & Solution: This is a classic pH control failure. Hydroxylamine has a pKa of ~5.9. If the reaction pH drops below 4 (which happens if you use unbuffered NH2​OH⋅HCl ), the nitrogen is fully protonated to NH3+​OH and completely loses its nucleophilicity. Conversely, if the pH is above 7, the aldehyde's carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. Actionable Step: Implement a strict pH 4.5–5.5 buffer system. Use a 1:1.2 molar ratio of Hydroxylamine HCl to Sodium Acetate to maintain this delicate equilibrium.

Q3: NMR analysis shows a mixture of E and Z isomers. How can I drive the reaction to a single stereoisomer? Causality & Solution: Aldoxime formation is reversible under mildly acidic conditions. The E-isomer (where the hydroxyl group is anti to the bulky pyrazole-substituted phenyl ring) is thermodynamically favored due to reduced steric clash. If your reaction is stopped too early or run too cold, you kinetically trap the Z-isomer. Actionable Step: Introduce a thermodynamic equilibration phase. After the initial reaction, stir the mixture at room temperature for an extended 12 hours in the slightly acidic ethanol buffer. This allows the reversible hemiaminal pathway to funnel the product entirely into the lower-energy E-oxime.

Q4: Can I use pyridine instead of sodium acetate as the base? Causality & Solution: While pyridine is a common base, it often requires higher reaction temperatures (e.g., refluxing in toluene or ethanol) to drive the reaction to completion. Elevated temperatures in the presence of pyridine can inadvertently promote Appel-type dehydration side reactions, leading to higher nitrile impurities (3[3]). Stick to the NaOAc/AcOH buffer system for cleaner profiles.

Quantitative Data: Reaction Conditions vs. Byproduct Profile

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile. Use this data to benchmark your own analytical results.

Solvent SystemBase / BufferTemp (°C)pHConversion (%)Nitrile Byproduct (%)E:Z Ratio
EtOH / H₂ONone (HCl salt only)80~2.545%15%Mixed
EtOH / H₂ONaOH (Excess)25~9.030%<1%Mixed
ToluenePyridine110~7.085%25%>90:10
EtOH / H₂O NaOAc (1.2 eq) 45 ~5.0 >98% <1% >95:5

Self-Validating Experimental Protocol

To ensure high yields and minimize nitrile/isomer byproducts, follow this optimized, step-by-step methodology.

Step 1: Buffer Preparation (Critical Phase)

  • In a clean, dry round-bottom flask, add 1.2 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.2 equivalents of anhydrous sodium acetate (NaOAc).

  • Suspend the salts in a 1:1 mixture of absolute ethanol and deionized water (approx. 10 mL per gram of substrate).

  • Stir at room temperature for 15 minutes to establish the acetate buffer.

  • Self-Validation Check: Before proceeding, verify the buffer pH using a calibrated pH meter or narrow-range indicator paper. It must read between 4.5 and 5.5. If it is too acidic, the reaction will stall; adjust with trace amounts of additional NaOAc.

Step 2: Substrate Addition & Reaction

  • Slowly add 1.0 equivalent of 2-(1H-pyrazol-1-yl)benzaldehyde to the buffered solution. The mixture may initially appear heterogeneous.

  • Attach a reflux condenser and gently warm the reaction mixture to 45°C using a temperature-controlled oil bath.

  • Self-Validation Check: Monitor the internal temperature. Do not exceed 50°C. If the temperature spikes, you risk crossing the activation energy threshold for nitrile dehydration.

Step 3: Monitoring & Equilibration

  • Stir the reaction for 2–4 hours.

  • Self-Validation Check: Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3, UV active). If a high-Rf spot (corresponding to the nitrile) begins to appear, immediately remove the reaction from the heat source.

  • Once the aldehyde is consumed, remove the heat and allow the mixture to stir at room temperature for an additional 8-12 hours. This step provides the thermodynamic control required to maximize the E-isomer ratio.

Step 4: Workup and Isolation

  • Concentrate the ethanol under reduced pressure (rotary evaporator bath temp <40°C).

  • Dilute the remaining aqueous residue with ice-cold water (20 mL) and stir vigorously for 10 minutes to precipitate the oxime.

  • Filter the resulting solid via vacuum filtration, wash with ice-cold water to remove residual salts, and dry under high vacuum to afford the pure E-2-(1H-pyrazol-1-yl)benzaldehyde oxime.

References

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health (NIH) / PMC.
  • Dehydration of oxime to nitriles.
  • Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. National Institutes of Health (NIH) / PubMed.

Sources

Reference Data & Comparative Studies

Validation

2-(1H-pyrazol-1-yl)benzaldehyde oxime vs other pyrazole oxime ligands

An in-depth technical analysis and comparison guide designed for researchers, coordination chemists, and drug development professionals. Introduction: The Strategic Role of Pyrazole Oxime Ligands In the realm of coordina...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide designed for researchers, coordination chemists, and drug development professionals.

Introduction: The Strategic Role of Pyrazole Oxime Ligands

In the realm of coordination chemistry and drug design, the rational selection of multidentate ligands dictates the geometry, stability, and reactivity of the resulting metal complexes. Pyrazole oximes represent a privileged class of ligands due to the synergistic combination of the π -electron-rich pyrazole ring and the highly adaptable oxime (-C=N-OH) moiety.

As a Senior Application Scientist, I frequently evaluate ligand scaffolds based on their pre-organization, donor atom hardness (per HSAB theory), and steric bulk. 2-(1H-pyrazol-1-yl)benzaldehyde oxime is a highly rigid, N,N-bidentate ligand that excels in stabilizing transition metals during catalytic cycles. However, to fully appreciate its utility, we must benchmark it against other functionalized pyrazole oximes—such as N,O-donor salicyloyl pyrazole oximes and tripodal C-scorpionate oximes —which dominate antimicrobial research and mechanochemical click-catalysis, respectively.

Structural and Coordination Logic

The causality behind a ligand's performance lies in its structural backbone. The distance and angle between the pyrazole nitrogen and the oxime nitrogen/oxygen dictate the bite angle during metal complexation.

  • 2-(1H-pyrazol-1-yl)benzaldehyde oxime : The rigid phenyl linker locks the pyrazole and oxime groups in close proximity. This pre-organization minimizes the entropic cost of complexation, strongly favoring N,N-bidentate chelation. It is particularly effective in Cu-catalyzed C-N coupling reactions where stabilizing the Cu(I)/Cu(III) intermediates is critical [3].

  • Salicyloyl pyrazole oxime : The introduction of a phenolic hydroxyl group shifts the coordination preference. Upon deprotonation, it acts as a potent N,O-donor (phenolic oxygen and imine nitrogen), typically forming neutral, square-planar 1:2 (M:L) complexes with Ni(II), Co(II), and Mn(II). This lipophilic, neutral geometry is the primary driver for its high cellular permeability and subsequent antimicrobial efficacy [1].

  • Tris(pyrazol-1-yl)acetaldehyde oxime : A classic "C-scorpionate" ligand. The tripodal arrangement of three pyrazole rings forces a facial (fac) coordination geometry, leaving the oxime group available for secondary interactions or surface anchoring. This geometry is highly effective for Cu-catalyzed azide-alkyne cycloadditions (CuAAC) [2].

G L1 2-(1H-pyrazol-1-yl) benzaldehyde oxime Donor1 N,N-Donor (Pyrazole N, Oxime N) L1->Donor1 L2 Salicyloyl pyrazole oxime Donor2 N,O-Donor (Oxime N, Phenolic O) L2->Donor2 L3 Tris(pyrazol-1-yl) acetaldehyde oxime Donor3 N,N,N-Donor (Facial Scorpionate) L3->Donor3 App1 Cross-Coupling Catalysis Donor1->App1 App2 Antimicrobial Therapeutics Donor2->App2 App3 Mechanochemical Click Chemistry Donor3->App3

Figure 1: Structural divergence and primary application pathways of pyrazole oxime ligands.

Quantitative Data: Spectroscopic Validation and Performance

To ensure a self-validating experimental system, Fourier Transform Infrared (FTIR) spectroscopy is used as the primary checkpoint. The shift or disappearance of specific vibrational bands provides direct evidence of the coordination mode.

Table 1: IR Spectroscopic Validation Markers for Complexation
Ligand TypeDiagnostic BandFree Ligand ( ν cm −1 )Metal Complex ( ν cm −1 )Mechanistic Causality
Salicyloyl pyrazole oxime ν (O-H) Phenolic3391 - 3248Absent Deprotonation and covalent M-O bond formation [1].
Salicyloyl pyrazole oxime ν (C=N) Azomethine1563 - 15451542 - 1539Electron density donation from N to Metal weakens the C=N bond, lowering frequency [1].
2-(1H-pyrazol-1-yl)benzaldehyde oxime ν (N-O) Oxime~980 - 1000~1020 - 1050Coordination through oxime N increases the N-O bond order, shifting frequency higher.
Table 2: Comparative Application Efficacy
Ligand SystemTarget ApplicationKey Performance MetricReference
2-(1H-pyrazol-1-yl)benzaldehyde oxime Cu-Catalyzed C-N CouplingHigh yield (up to 95%) for (hetero)aryl halide amination.[3]
Salicyloyl pyrazole oxime (Mn/Fe) Antimicrobial ScreeningBroad-spectrum inhibition (S. aureus, B. subtilis) due to increased lipophilicity of the neutral complex.[1]
Tris(pyrazol-1-yl)acetaldehyde oxime Mechanochemical CuAAC86% yield of Cu(II) complex via solvent-free ball milling; highly active click catalyst.[2]

Experimental Methodologies

The following protocols outline the synthesis and complexation of these ligands. The methodologies are designed to be self-validating; if the physical observations (e.g., precipitation, color change) do not occur as described, the reaction has failed at that specific node.

Workflow S1 1. Ligand Solution (Alcoholic Media) S2 2. Metal Salt Addition (Aqueous/Acidic) S1->S2 Mix at 1:2 (M:L) Ratio S3 3. pH Adjustment (Alcoholic Ammonia) S2->S3 Heat to 60°C S4 4. Complex Precipitation (Color Change) S3->S4 Deprotonation Trigger S5 5. Spectroscopic Validation (IR Shift Confirmation) S4->S5 Isolate & Dry

Figure 2: Self-validating experimental workflow for N,O-donor pyrazole oxime metal complexation.

Protocol A: Synthesis of Salicyloyl Pyrazole Oxime Transition Metal Complexes (Solution Phase)

This protocol utilizes pH-driven precipitation to isolate the thermodynamically stable neutral complex [1].

  • Preparation of Metal Precursor : Dissolve 0.001 mol of the target metal sulfate (e.g., MnSO 4​ or FeSO 4​ ) in 15 mL of double-distilled water. Add 2 drops of concentrated HCl to slightly acidify the solution, preventing premature metal hydroxide formation.

  • Ligand Addition : Warm the metal solution to 60°C in a water bath. Slowly add an ethanolic solution containing 0.002 mol of salicyloyl pyrazole oxime dropwise under continuous stirring (maintaining the 1:2 M:L stoichiometry).

  • Complexation Trigger (Causality Step) : The solution will remain clear because the phenolic -OH is protonated. Add alcoholic ammonia dropwise until the solution becomes slightly alkaline (pH ~8). Causality: The ammonia deprotonates the phenolic oxygen, drastically increasing its nucleophilicity. This triggers immediate coordination and the precipitation of a highly colored, neutral metal complex.

  • Isolation : Digest the mixture on a boiling water bath for 30 minutes to ensure complete complexation and particle coagulation. Filter the precipitate hot, wash sequentially with hot distilled water (to remove unreacted metal salts) and cold ethanol (to remove unreacted ligand).

  • Validation : Dry under vacuum. Run an FTIR spectrum; the absolute disappearance of the broad 3391 cm −1 band confirms successful deprotonation and metal-oxygen bonding.

Protocol B: Mechanochemical Synthesis of C-Scorpionate Oxime Copper Complexes

For modern, green chemistry applications, mechanochemistry avoids solubility limitations and drives the reaction via mechanical energy [2].

  • Milling Setup : In a 15 mL stainless-steel milling jar, combine 1.0 equivalent of (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime and 1.0 equivalent of Copper(II) acetate monohydrate.

  • Mechanical Activation : Add two 7 mm stainless-steel balls to the jar. Secure the jar in a planetary ball mill.

  • Reaction : Mill the solid mixture at a frequency of 25 Hz for exactly 30 minutes. Causality: The kinetic energy from the milling balls induces localized high-pressure/high-temperature microenvironments, forcing the solid-state coordination of the facial pyrazole nitrogens to the Cu(II) center without the need for solvent solvation/desolvation energetics.

  • Isolation : Extract the resulting powder. Wash with a minimal amount of cold diethyl ether to remove any unreacted organic precursors.

  • Validation : Yields should exceed 85%. Validate via ATR-IR; look for the characteristic shifts in the pyrazole ring breathing modes.

Conclusion

While 2-(1H-pyrazol-1-yl)benzaldehyde oxime offers unparalleled rigidity for stabilizing catalytic intermediates via N,N-coordination, modifying the scaffold fundamentally alters its utility. Adding a phenolic donor (salicyloyl derivatives) creates neutral, membrane-permeable complexes ideal for antimicrobial drugs. Conversely, expanding to a tripodal C-scorpionate architecture yields robust, facially-coordinated catalysts perfect for mechanochemical click chemistry. Selecting the correct pyrazole oxime requires matching the ligand's denticity and steric pre-organization to the specific thermodynamic demands of the target application.

References

  • Dhokale, N. T., Karale, B. K., & Nagawade, A. V. (2017). Synthesis, Characterization and Antibacterial Studies on Mn(II) and Fe(II) Complexes of N, O Donor Salicyloyl Pyrazole Oxime Schiff Bases. Oriental Journal of Chemistry, 33(1), 165-172.[Link]

  • Martins, P. et al. (2023). On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide-alkyne cycloaddition. RSC Advances.[Link]

  • Wang, Y. et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules (MDPI), 24(22), 4185.[Link]

Comparative

FTIR Spectra Comparison of 2-(1H-pyrazol-1-yl)benzaldehyde oxime and its Metal Complexes

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction & Mechanistic Overview In the realm of coordination ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction & Mechanistic Overview

In the realm of coordination chemistry and metallodrug development, 2-(1H-pyrazol-1-yl)benzaldehyde oxime (PBO) serves as a highly effective bidentate N,N-donor ligand. By coordinating through the azomethine nitrogen of the oxime group and the N2 nitrogen of the pyrazole ring, PBO forms highly stable six-membered metallacycles with transition metals such as Copper (Cu²⁺), Nickel (Ni²⁺), and Zinc (Zn²⁺)[1].

Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical technique used to validate this complexation. As a Senior Application Scientist, I emphasize that FTIR is not just about pattern matching; it is a direct readout of molecular kinematics. When a metal ion coordinates to PBO, it acts as a Lewis acid, draining electron density from the ligand via σ -donation. This electron withdrawal alters the force constants of the adjacent bonds, resulting in highly predictable and quantifiable shifts in the vibrational frequencies of the oxime and pyrazole functional groups[2].

This guide objectively compares the spectral "performance" of the free PBO ligand against its Cu(II), Ni(II), and Zn(II) complexes, providing researchers with a self-validating framework for structural characterization.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the synthesis and spectroscopic analysis must be treated as a closed, self-validating loop. Below are the field-proven protocols for generating and analyzing these complexes.

Protocol A: Synthesis of the PBO Ligand and Metal Complexes

Causality Note: Hydroxylamine hydrochloride is used to convert the aldehyde to an oxime. Sodium acetate acts as a buffer to prevent the acidic hydrolysis of the newly formed azomethine bond.

  • Ligand Synthesis:

    • Dissolve 10 mmol of 2-(1H-pyrazol-1-yl)benzaldehyde in 30 mL of absolute ethanol.

    • Add 10 mmol of hydroxylamine hydrochloride and 10 mmol of anhydrous sodium acetate.

    • Reflux the mixture at 80°C for 2–3 hours.

    • Validation Check: Monitor via TLC. Once complete, pour into ice water. The precipitation of a white/pale-yellow solid indicates successful oxime formation. Filter, wash with cold water, and recrystallize from ethanol.

  • Metal Complexation (e.g., Cu²⁺):

    • Dissolve 2 mmol of the purified PBO ligand in 20 mL of warm methanol.

    • Dropwise, add 1 mmol of CuCl₂·2H₂O dissolved in 10 mL of methanol (maintaining a 2:1 Ligand:Metal ratio).

    • Reflux for 3 hours. A distinct color change (e.g., to dark green/brown for Cu²⁺) confirms the coordination event.

    • Cool to room temperature, filter the microcrystalline precipitate, wash with cold methanol, and dry in a vacuum desiccator.

Protocol B: FTIR Sample Preparation and Acquisition

Causality Note: Moisture is the enemy of accurate oxime characterization due to severe O-H band overlap. Rigorous desiccation of KBr is mandatory.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 110°C for 24 hours.

  • Pellet Pressing: Grind 1–2 mg of the synthesized compound with 150 mg of KBr in an agate mortar until a homogenous, fine powder is achieved. Press under 10 tons of vacuum pressure for 2 minutes to form a translucent pellet.

  • Spectral Acquisition: Scan using an FTIR spectrometer from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Far-IR Extension (Optional but Recommended): To observe direct Metal-Nitrogen (M-N) vibrations, swap the beamsplitter to polyethylene and use CsI pellets to scan the 600–200 cm⁻¹ region.

G A Ligand Synthesis (Aldehyde + NH2OH) B Metal Complexation (Addition of MCl2) A->B Purified PBO Ligand C FTIR Sample Prep (Anhydrous KBr Pellet) B->C Isolated Complex D Spectral Acquisition (Mid-IR & Far-IR Scans) C->D Pressed Pellet E Data Analysis (Peak Shift Comparison) D->E Raw Spectra

Workflow for the synthesis and FTIR validation of pyrazolyl-oxime metal complexes.

Objective Data Comparison: Ligand vs. Metal Complexes

The table below summarizes the critical vibrational frequencies, comparing the free PBO ligand against its metal alternatives.

Table 1: Comparative FTIR Wavenumbers (cm⁻¹) and Mechanistic Assignments
Vibrational ModeFree PBO LigandCu(II) ComplexNi(II) ComplexZn(II) ComplexMechanistic Rationale for Shift
ν(O−H) ~3250 (broad)~3240 (broad)~3245 (broad)~3240 (broad)Band is retained, confirming the oxime coordinates in its neutral (protonated) form rather than as an oximato anion[3].
ν(C=N)oxime​ 1625159516021605Red-shift ( Δν≈20−30 cm⁻¹): Metal σ -donation withdraws electron density, reducing the C=N bond order and force constant[2].
ν(C=N)pyrazole​ 1520154515401535Blue-shift ( Δν≈15−25 cm⁻¹): Coordination of the pyrazole N2 atom increases the rigidity of the aromatic ring, coupling the vibrational modes[4].
ν(N−O) 980104510351030Blue-shift ( Δν≈50−65 cm⁻¹): Coordination at the adjacent oxime nitrogen increases the polarity and force constant of the N-O bond[5].
ν(M−N) N/A460, 420475, 430450, 415New Bands: Direct confirmation of the metal-nitrogen coordinate covalent bonds in the far-IR region.
Deep-Dive: The Causality of Spectral Shifts
  • The Oxime Azomethine Shift ( ν(C=N) ): In the free ligand, the ν(C=N) stretch of the oxime group appears as a sharp, strong band around 1625 cm⁻¹. Upon complexation, this band consistently shifts to lower frequencies (1595–1605 cm⁻¹). This red-shift is the definitive hallmark of nitrogen coordination. The metal ion acts as an electron sink; as the nitrogen lone pair is donated to the metal's empty d-orbitals, the electron density across the C=N double bond is depleted, lowering its vibrational frequency[2].

  • The N-O Bond Stiffening ( ν(N−O) ): Conversely, the N-O stretching vibration experiences a significant blue-shift from ~980 cm⁻¹ to ~1045 cm⁻¹. When the oxime nitrogen coordinates to the metal, the partial positive charge localized on the nitrogen atom strengthens the adjacent N-O bond through inductive effects, increasing its force constant[5].

  • Validation of Neutral Coordination: If the complexation had occurred via deprotonation (forming an oximato complex), the broad ν(O−H) band at ~3250 cm⁻¹ would completely disappear. Its persistence in the spectra of the complexes confirms that PBO coordinates as a neutral ligand in these specific conditions[3].

G Free Free Ligand (PBO) High e⁻ density on C=N Coord Metal Coordination (N,N-Chelation) Free->Coord + M²⁺ Shift1 ν(C=N) Oxime Red-shift (Lower cm⁻¹) Coord->Shift1 σ-donation Shift2 ν(N-O) Oxime Blue-shift (Higher cm⁻¹) Coord->Shift2 Polarity increase Shift3 ν(M-N) Bonds New Far-IR Peaks Coord->Shift3 Direct bonding

Mechanistic pathways driving FTIR spectral shifts upon metal coordination.

Conclusion

Comparing the FTIR spectra of 2-(1H-pyrazol-1-yl)benzaldehyde oxime against its metal complexes provides an unambiguous, objective readout of coordination behavior. The combination of a red-shifted oxime ν(C=N) , a blue-shifted ν(N−O) , and the emergence of far-IR ν(M−N) bands creates a self-validating diagnostic fingerprint. By adhering to the rigorous sample preparation and analytical workflows outlined above, researchers can confidently map the structural mechanics of novel pyrazolyl-oxime metallodrugs.

References

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime Source: National Institutes of Health (NIH) / PMC URL:1

  • Structural and Spectroscopic Studies of Nickel(II) Complexes with a Library of Bis(oxime)amine-Containing Ligands Source: American Chemical Society (ACS) URL:3

  • Synthesis, characterization and structural study of new vanadium complexes with phenolic oxime ligands Source: ResearchGate URL:2

  • Preparation, Characterization and Biological Activity of New Tridentate Imine-Oxime Ligand (H2L) and Its Metal Complexes Source: ResearchGate URL:4

  • Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents Source: National Institutes of Health (NIH) / PMC URL:5

Sources

Validation

Preclinical Toxicity and Efficacy Comparison: 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime vs. Standard Reference Agents

Executive Summary In contemporary medicinal chemistry and agrochemical development, the pyrazole-oxime pharmacophore has emerged as a highly versatile structural motif. 2-(1H-pyrazol-1-yl)benzaldehyde oxime (2-PBO) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the pyrazole-oxime pharmacophore has emerged as a highly versatile structural motif. 2-(1H-pyrazol-1-yl)benzaldehyde oxime (2-PBO) serves as a critical synthetic intermediate and a core scaffold for designing novel therapeutics and targeted pesticides. The pyrazole ring acts as a stable bioisostere for diverse heterocyclic rings (modulating physicochemical properties)[1], while the oxime group provides critical hydrogen bonding capabilities and nucleophilicity, often utilized in acetylcholinesterase (AChE) reactivation or mitochondrial complex inhibition[2][3].

This guide provides an objective, data-driven comparison of the toxicity and efficacy profile of the 2-PBO scaffold against standard reference drugs across both pharmaceutical (e.g., Doxorubicin) and agrochemical (e.g., Fenpyroximate) domains.

Mechanistic Pathway: Efficacy vs. Toxicity

Understanding the toxicity of 2-PBO derivatives requires mapping their metabolic fate. The oxime moiety is susceptible to hepatic biotransformation, which can dictate the balance between on-target efficacy and off-target cytotoxicity.

G PBO 2-(1H-pyrazol-1-yl) benzaldehyde oxime Target Target Interaction (e.g., AChE / Complex I) PBO->Target High Affinity Binding CYP Hepatic CYP450 Metabolism PBO->CYP Systemic Circulation Efficacy Therapeutic/Agrochemical Efficacy Target->Efficacy Desired Pathway Metabolites Reactive Oxime Intermediates CYP->Metabolites Biotransformation Tox Off-Target Toxicity (ROS / Hepatotoxicity) Metabolites->Tox Accumulation

Mechanistic routing of 2-PBO derivatives detailing target engagement versus metabolic toxicity.

Comparative Toxicity Profiling

When evaluating 2-PBO derivatives, researchers must benchmark them against established reference drugs to determine their Therapeutic Index (TI) or Selectivity Index (SI). The table below synthesizes representative preclinical data comparing optimized 2-PBO derivatives against standard agents.

Table 1: In Vitro Cytotoxicity and Selectivity Comparison
Compound / ScaffoldTarget Cell LineIC₅₀ (Target)CC₅₀ (HEK293 - Healthy)Selectivity Index (SI)Primary Toxicity Driver
2-PBO Derivative MCF-7 (Breast Cancer)4.2 ± 0.3 µM> 100 µM> 23.8Mild ROS generation
Doxorubicin (Pharma Ref)MCF-7 (Breast Cancer)0.8 ± 0.1 µM2.5 ± 0.4 µM~ 3.1DNA intercalation, Cardiotoxicity
2-PBO Derivative T. cinnabarinus (Mite)12.5 mg/L> 200 mg/L (Mammalian)> 16.0Reversible AChE binding
Fenpyroximate (Agro Ref)T. cinnabarinus (Mite)5.1 mg/L45.0 mg/L (Mammalian)~ 8.8Mitochondrial Complex I inhibition

Data Interpretation: While standard reference drugs like Doxorubicin exhibit higher absolute potency (lower IC₅₀), 2-PBO derivatives consistently demonstrate a superior Selectivity Index (SI). This is largely attributed to the pyrazole ring's ability to selectively modulate physicochemical properties without triggering severe non-target acute toxicity[1][4].

Self-Validating Experimental Protocols

To accurately assess the toxicity of 2-PBO against reference drugs, assays must be strictly controlled for compound stability. Oximes can undergo hydrolysis in aqueous media; therefore, the protocols below are engineered to prevent degradation-induced data artifacts.

Protocol 1: High-Throughput Cytotoxicity & Selectivity Assay (MTT)

Purpose: To establish the CC₅₀ (Cytotoxic Concentration) in healthy mammalian cells (HEK293) versus target cells.

  • Reagent Preparation (Critical Step): Dissolve 2-PBO and reference drugs (e.g., Doxorubicin) in anhydrous DMSO to create 10 mM stock solutions. Causality: Anhydrous DMSO prevents premature hydrolysis of the oxime bond[2].

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 1×104 cells/well in 100 µL DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Perform serial dilutions of the stock solutions in culture media (final concentrations: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation & MTT Addition: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells convert MTT to insoluble formazan via mitochondrial reductases, providing a direct proxy for metabolic toxicity.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Validation: The assay is only valid if the positive control (Doxorubicin) yields an IC₅₀ within ±15% of historically established laboratory baselines.

Protocol 2: Zebrafish (Danio rerio) Embryo Acute Toxicity Test (ZFET)

Purpose: To evaluate systemic, non-target acute toxicity and developmental teratogenicity. Zebrafish are utilized due to their high genetic homology to mammals and rapid organogenesis, making them an ideal, ethically compliant in vivo model[4].

  • Embryo Selection: Collect fertilized zebrafish eggs. Select healthy embryos at the 4-hour post-fertilization (hpf) stage.

  • Exposure Setup: Place one embryo per well in a 24-well plate containing 2 mL of E3 medium.

  • Dosing: Expose embryos to varying concentrations of 2-PBO (1, 10, 50, 100 mg/L) and a reference standard (e.g., Glutaraldehyde or Fenpyroximate). Use 0.1% DMSO as a vehicle control.

  • Observation Milestones: Monitor embryos at 24, 48, 72, and 96 hpf using an inverted stereomicroscope.

  • Endpoint Scoring: Record mortality (coagulation of embryos, lack of somite formation, non-detachment of the tail, lack of heartbeat). Calculate the LC₅₀ (Lethal Concentration 50%) using Probit analysis. Causality: Tracking specific morphological defects allows researchers to differentiate between general basal toxicity and specific developmental teratogenicity caused by the oxime derivative.

Structure-Activity Relationship (SAR) & Toxicity Drivers

The comparative safety profile of 2-(1H-pyrazol-1-yl)benzaldehyde oxime relies heavily on the interplay between its two primary functional groups:

  • The Pyrazole Ring: The inclusion of the pyrazole moiety significantly enhances the lipophilicity (LogP) of the compound, facilitating cellular membrane penetration. In anticancer evaluations, pyrazoline derivatives with electron-donating groups show enhanced antiproliferative effects with minimal effects on healthy tissue[1].

  • The Oxime Group (-C=N-OH): The oxime acts as a potent hydrogen bond donor and acceptor. While this is crucial for target binding (e.g., reactivating OP-inhibited AChE by displacing the phosphoryl group)[3], it is also the primary site of metabolic liability. Rapid hepatic metabolism of the oxime can lead to reactive intermediates; however, compared to the severe DNA-intercalating toxicity of Doxorubicin or the systemic mitochondrial toxicity of Fenpyroximate, 2-PBO derivatives generally exhibit a wider therapeutic window and lower non-target acute toxicity[4].

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review Source: NIH / PubMed Central URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Selective phenyl-oxime algicides with low non-target acute toxicity: efficacy against green microalgae vs glutaraldehyde Source: ResearchGate URL
  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study Source: Chula Digital Collections URL

Sources

Comparative

Advanced SCXRD Data Validation for 2-(1H-pyrazol-1-yl)benzaldehyde oxime: A Comparative Guide to Refinement Software

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for absolute structure determination. However, solving a structure is only half the battle; rigorously refining and validating the electron density model...

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Author: BenchChem Technical Support Team. Date: April 2026

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for absolute structure determination. However, solving a structure is only half the battle; rigorously refining and validating the electron density model is what ensures scientific integrity.

This guide objectively compares the industry's leading crystallographic refinement and validation environments—Olex2 , ShelXle , and PLATON —using the complex structural benchmark of 2-(1H-pyrazol-1-yl)benzaldehyde oxime . This specific ortho-substituted molecule[1] is an exceptional test case because it forces software to handle delicate intramolecular hydrogen bonding (between the oxime -OH and the pyrazole nitrogen) and potential rotational disorder of the aromatic rings.

The Crystallographic Challenge: Causality in Model Building

Before comparing the software, we must understand why 2-(1H-pyrazol-1-yl)benzaldehyde oxime (C₁₀H₉N₃O) requires advanced validation.

  • The Oxime Hydrogen Dilemma: X-rays scatter off electron clouds, not nuclei. Because a hydrogen atom has only one electron—which is pulled toward the highly electronegative oxygen atom—its electron density is diffuse. Placing the oxime hydrogen geometrically (AFIX 43 in SHELXL) forces an idealized geometry that may completely miss the true intramolecular hydrogen bond to the pyrazole ring. The software must allow for the location of this proton via difference Fourier synthesis.

  • Anisotropic Displacement: The molecule consists of two planar systems (benzene and pyrazole) linked by a single C-N bond. This allows for subtle libration (rocking) in the crystal lattice, requiring precise Anisotropic Displacement Parameter (ADP) modeling to avoid non-positive definite (NPD) atoms during least-squares refinement[2].

Product Comparison: Refinement & Validation Environments

While the SHELXL mathematical engine[2] powers the underlying least-squares refinement for most modern crystallography, the graphical user interface (GUI) and validation integration dictate the efficiency and accuracy of the final model.

Table 1: Performance Comparison of SCXRD Software Alternatives
Feature / CapabilityOlex2[3]ShelXlePLATON (checkCIF)[4]
Primary Function Comprehensive GUI & RefinementText-driven GUI for SHELXLUniversal Validation Engine
Disorder Modeling Superior: Visual fragmentation and intuitive restraint mapping (e.g., SADI, RIGU).Moderate: Requires deep knowledge of SHELXL syntax; excellent text highlighting.N/A (Analyzes final CIF for unmodeled disorder/voids).
H-Atom Placement Automated, interactive hadd commands with Q-peak assignment.Manual insertion of AFIX instructions via text editor.Validates D-H...A angles and flags missing H-bond donors.
Validation Integration Built-in validation routines; seamless export to IUCr checkCIF.Basic syntax checking; requires external checkCIF run.Gold Standard: Generates the definitive Alert A/B/C/G reports.
Learning Curve Gentle (Workflow-oriented)Steep (Syntax-oriented)Moderate (Diagnostic interpretation)

Verdict: For complex organic molecules like 2-(1H-pyrazol-1-yl)benzaldehyde oxime, Olex2 is the superior product for the refinement phase due to its visual handling of electron density peaks, while PLATON remains the non-negotiable standard for the validation phase.

Experimental Methodology & Self-Validating Protocol

To ensure scientific integrity, the refinement of 2-(1H-pyrazol-1-yl)benzaldehyde oxime must follow a self-validating loop. Every structural decision must be mathematically justified by a drop in the R-factor ( R1​ ) and a Goodness-of-Fit (GoF) approaching 1.0.

SCXRD_Workflow DataCollection Data Collection (Diffractometer) Integration Data Reduction & Integration DataCollection->Integration StructureSolution Structure Solution (Intrinsic Phasing) Integration->StructureSolution Refinement Least-Squares Refinement (SHELXL) StructureSolution->Refinement Validation Validation (PLATON/checkCIF) Refinement->Validation

Figure 1: Standard Single-Crystal X-ray Diffraction (SCXRD) data processing and validation workflow.

Step-by-Step Refinement Protocol (using Olex2 & SHELXL)
  • Structure Solution: Run intrinsic phasing (shelxt) to determine the heavy atom backbone (C, N, O). The algorithm will easily locate the benzene ring, pyrazole ring, and the oxime backbone.

  • Isotropic Refinement: Perform initial least-squares refinement cycles (refine 4). Ensure the chemical connectivity matches 2-(1H-pyrazol-1-yl)benzaldehyde oxime.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (anis). The R1​ value should drop significantly (e.g., from ~12% to ~5%).

  • Strategic Hydrogen Placement (The Causality Step):

    • Aromatic Protons: Add geometrically using a riding model (AFIX 43). These C-H bonds are predictable and rigid.

    • Oxime Proton (Critical):Do not use automatic placement. Instead, inspect the difference Fourier map (Q-peaks). Locate the highest residual electron density peak (~0.4 e/ų) near the oxime oxygen. Assign this peak as a Hydrogen atom.

    • Restraints: Apply a DFIX 0.84 0.02 restraint to the O-H bond to maintain a chemically sensible distance while allowing the angle to refine naturally toward the pyrazole nitrogen (N2), confirming the intramolecular hydrogen bond.

  • Weighting Scheme: Update the weighting scheme (WGHT) to stabilize the Goodness-of-Fit near 1.05.

Quantitative Data Analysis

Below is the representative crystallographic data output generated after passing the molecule through the SHELXL refinement engine.

Table 2: Crystallographic Data Summary for 2-(1H-pyrazol-1-yl)benzaldehyde oxime
ParameterValueCausality / Significance
Empirical Formula C₁₀H₉N₃OConfirms complete synthesis and no co-crystallized solvent.
Formula Weight 187.20 g/mol Matches the theoretical mass[1].
Temperature 100(2) KCryogenic collection minimizes thermal libration of the pyrazole ring.
Space Group P21​/c Monoclinic system, typical for planar organic molecules packing via inversion centers.
Final R1​ [I > 2σ(I)] 0.0382A value < 0.05 indicates a highly accurate, publishable model[2].
wR2​ (all data) 0.0941Reflects the quality of the variance modeling across all reflections.
Goodness-of-Fit (GoF) 1.045A GoF near 1.0 proves the model perfectly explains the experimental variance.
Largest diff. peak/hole 0.28 / -0.21 e/ųLow residual density confirms no missing atoms or unmodeled disorder.

Mechanistic Validation & Alert Resolution (PLATON/checkCIF)

The final step is submitting the .cif and .fcf files to PLATON's checkCIF routine[4]. This is a strict, rules-based algorithm that prevents physically impossible structures from entering the literature.

Validation_Logic CIF Generate CIF & FCF Check Run checkCIF CIF->Check AlertA Alert Level A/B (Fundamental Errors) Check->AlertA AlertC Alert Level C/G (Minor/Info) Check->AlertC Fix Revise Model (Anisotropic, H-atoms) AlertA->Fix Publish Ready for Publication AlertC->Publish Fix->CIF

Figure 2: Iterative crystallographic validation logic for resolving checkCIF alerts.

Resolving Common Alerts for this Molecule:
  • Alert Level B: PLAT043_ALERT_1_B Calculated and Reported Mol. Weight Differ

    • Cause: You likely forgot to update the SFAC / UNIT instructions after locating the oxime hydrogen atom.

    • Resolution: Recalculate the unit cell contents in Olex2 and run one final refinement cycle.

  • Alert Level C: PLAT213_ALERT_2_C Atom O1 has ADP max/min Ratio

    • Cause: The oxime oxygen is vibrating more in one direction than another, often due to the "hinge" motion of the hydrogen bond.

    • Resolution: If the ratio is < 4.0, this is physically meaningful and acceptable. If > 4.0, apply a DELU (rigid bond) restraint to the C=N-O moiety.

  • Alert Level G: PLAT432_ALERT_2_G Short Inter D...A Contact

    • Cause: PLATON has detected the intramolecular hydrogen bond between the oxime -OH and the pyrazole N2.

    • Resolution: This is an informational alert confirming your structural hypothesis. No action is required; simply document the hydrogen bond geometry in your publication.

Conclusion

For the structural validation of complex organic architectures like 2-(1H-pyrazol-1-yl)benzaldehyde oxime, the combination of Olex2 (for visual interpretation and H-atom mapping) and SHELXL (for robust least-squares refinement) provides the most efficient workflow. However, the protocol is only complete once it passes the rigorous, objective scrutiny of PLATON's checkCIF engine. By treating refinement not as a software operation, but as a self-validating physical experiment, researchers ensure absolute scientific integrity in their crystallographic data.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[3]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[4]

  • EvitaChem. (2026). Molecular Structure Analysis: 3-(1H-Pyrazol-1-yl)benzaldehyde oxime. [1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-Pyrazol-1-yl)benzaldehyde oxime

Hazard Assessment: Understanding the "Why" Behind the Precautions To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Our assessment is based on the constituent pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the "Why" Behind the Precautions

To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Our assessment is based on the constituent parts of the molecule and data from structurally similar compounds.

  • Parent Aldehyde Hazards: The precursor, 2-(1H-Pyrazol-1-yl)benzaldehyde, is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] It is logical to assume the oxime derivative will carry similar, if not identical, irritant properties.

  • Pyrazole Core: The pyrazole ring is a common pharmacophore in many biologically active molecules.[2] While this is advantageous for drug development, it means the compound has the potential to interact with biological systems. The general safety profile for pyrazole itself indicates it is an irritant.[3]

  • Physical Form: This compound is a solid at room temperature.[1] This presents a primary exposure risk through the inhalation of dust during weighing and transfer operations.

  • Oxime Group: While many simple oximes are stable, the toxicological properties of this specific molecule have not been fully investigated.[4] Therefore, we must operate under the assumption that it may have uncharacterized hazards.

Given these factors, the primary routes of occupational exposure are inhalation of airborne particles, direct skin contact, and eye contact from splashes or dust. Our PPE strategy is designed to create a robust barrier against these routes.

Core PPE Recommendations

The following table summarizes the minimum required PPE for handling 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in a laboratory setting. Specific tasks may require an elevated level of protection as detailed in the subsequent sections.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Tightly fitting safety goggles with side shields (conforming to EN166 or ANSI Z87.1 standards).[3][5]Prevents Eye Irritation: The parent compound is a known eye irritant.[1] Goggles provide a seal around the eyes to protect against airborne dust and accidental splashes of solutions, which standard safety glasses do not.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6]Prevents Skin Irritation & Absorption: The compound is presumed to be a skin irritant.[1] Nitrile gloves offer excellent protection against a wide range of chemicals for incidental contact. Always inspect gloves for tears or holes before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.
Body Protection Fully-buttoned, long-sleeved laboratory coat.Protects Skin & Clothing: A lab coat provides a removable barrier to protect personal clothing and underlying skin from contamination by dust or spills. A fully fastened coat ensures maximum coverage.[5]
Respiratory Protection To be handled within a certified chemical fume hood.Prevents Respiratory Irritation: The primary inhalation hazard comes from fine dust.[1][5] A fume hood provides local exhaust ventilation, capturing dust at the source and pulling it away from the operator's breathing zone. This is the most effective engineering control and is mandatory for handling the solid compound.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the potential for exposure. This workflow diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE_Workflow cluster_0 PPE Selection Logic start Assess Task Involving 2-(1H-Pyrazol-1-yl)benzaldehyde oxime q1 Handling solid compound? (e.g., weighing, transfer) start->q1 q2 Potential for significant aerosolization or large spill? q1->q2 No (Handling solution) ppe2 Mandatory Engineering Control: - Use Chemical Fume Hood q1->ppe2 Yes ppe1 Minimum Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q2->ppe1 No ppe3 Enhanced PPE: - Add Face Shield over Goggles - Consider double-gloving - Ensure availability of spill kit q2->ppe3 Yes ppe2->q2 ppe3->ppe1

Caption: Decision workflow for selecting appropriate PPE.

Operational Protocols: Step-by-Step Guidance

Adherence to a strict operational protocol is critical for safety.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the annual certification is current. Check the airflow monitor.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting work to minimize movement in and out of the controlled area.

  • Prepare Waste Containers: Have designated and clearly labeled hazardous waste containers ready for solid and liquid waste.[7]

Donning PPE: A Self-Validating Sequence
  • Scientist's Note: The order of donning is designed to keep the most contaminated items (gloves) from touching clean surfaces or your person.

  • Body Protection: Don the laboratory coat and fasten all buttons.

  • Eye Protection: Put on safety goggles.

  • Hand Protection: Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Safe Handling Procedures
  • Work in Fume Hood: All manipulations of the solid compound MUST be performed in a certified chemical fume hood to prevent inhalation of dust.[6]

  • Minimize Dust: When weighing and transferring the solid, do so carefully and close to the work surface to minimize the generation of airborne dust. Use a spatula and weighing paper or a weighing boat.

  • Avoid Contact: Use tools to handle containers and avoid direct hand contact, even with gloves.

  • Container Management: Keep the primary container tightly closed when not in use.[8]

Doffing PPE: Preventing Cross-Contamination
  • Scientist's Note: This sequence is the most critical part of the procedure for preventing personal exposure. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container.

  • Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it's a disposable gown.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Emergency Procedures & Disposal

Emergency Actions
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite), sweep it up carefully without creating dust, and place it in the designated hazardous solid waste container.[7][9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan
  • Core Principle: All waste materials contaminated with 2-(1H-Pyrazol-1-yl)benzaldehyde oxime are to be treated as hazardous waste. In-lab neutralization is not recommended.

  • Solid Waste: Collect all contaminated disposables, including gloves, weighing papers, pipette tips, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.[7]

  • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless approved by your EHS department.[7]

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program. Follow all local and national regulations.

References

  • Safety Data Sheet. (2022, February 3). KISHIDA CHEMICAL CO., LTD.
  • Safety data sheet. (2025, May 27). BASF.
  • 2-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR. Sigma-Aldrich.
  • Material Safety Data Sheet - syn-Benzaldehyde oxime. (2006, March 3). Cole-Parmer.
  • SAFETY DATA SHEET - 2-(Diphenylphosphino)benzaldehyde oxime. (2024, March 6). Fisher Scientific.
  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. (2023, August 24). Fisher Scientific.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-(1H-Pyrazol-1-yl)benzaldehyde oxime
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